molecular formula C29H50N10O8 B15561603 Lavendomycin

Lavendomycin

Cat. No.: B15561603
M. Wt: 666.8 g/mol
InChI Key: ZLIFOKMGWXMKQW-RZQNIXAHSA-N
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Description

Lavendomycin is a peptide.
(2R)-2-[[(Z)-2-[[(2R)-1-[(2S)-1-[(2R,3S)-3-amino-2-[[(2S,3S)-2-amino-5-(diaminomethylideneamino)-3-methylpentanoyl]amino]butanoyl]piperidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]but-2-enoyl]amino]-3-hydroxypropanoic acid has been reported in Streptomyces lavendulae with data available.
isolated from Streptomyces lavendulae;  MW: 666;  active against Gram-postitve bacteria

Properties

Molecular Formula

C29H50N10O8

Molecular Weight

666.8 g/mol

IUPAC Name

(2R)-2-[[(Z)-2-[[(2R)-1-[(2S)-1-[(2R,3S)-3-amino-2-[[(2S,3S)-2-amino-5-(diaminomethylideneamino)-3-methylpentanoyl]amino]butanoyl]piperidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]but-2-enoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C29H50N10O8/c1-4-17(23(41)36-18(14-40)28(46)47)35-24(42)19-9-7-13-38(19)26(44)20-8-5-6-12-39(20)27(45)22(16(3)30)37-25(43)21(31)15(2)10-11-34-29(32)33/h4,15-16,18-22,40H,5-14,30-31H2,1-3H3,(H,35,42)(H,36,41)(H,37,43)(H,46,47)(H4,32,33,34)/b17-4-/t15-,16-,18+,19+,20-,21-,22+/m0/s1

InChI Key

ZLIFOKMGWXMKQW-RZQNIXAHSA-N

Origin of Product

United States

Foundational & Exploratory

Lavendomycin: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lavendomycin, a potent peptide antibiotic, was first isolated from the fermentation broth of Streptomyces lavendulae subsp. brasilicus. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound. It includes detailed experimental protocols, quantitative data summaries, and visualizations of the biosynthetic and signaling pathways. The information presented is intended to serve as a comprehensive resource for researchers and professionals involved in natural product discovery and antibiotic development.

Discovery and Producing Organism

This compound was discovered as a new basic peptide antibiotic produced by a strain of Streptomyces designated as Streptomyces lavendulae subsp. brasilicus[1][2][3]. The producing strain, No. 1446, was isolated from a soil sample collected in the Yaeyama Islands, Kagoshima Prefecture, Japan[1]. Morphological and physiological characterization confirmed its identity.

Taxonomy and Morphology

The producing organism, Streptomyces lavendulae subsp. brasilicus, exhibits typical characteristics of the Streptomyces genus. Morphological observations revealed that the mature spores form chains of 10 to 30, often creating loops, hooks, or extended spirals[1]. The spores are cylindrical or oval, measuring 0.3-0.7 by 0.6-1.8 µm, with smooth surfaces[1]. The aerial mycelium is gray on inorganic salts-starch agar, and a pale yellow soluble pigment is produced without a distinctive reverse side pigment[1]. Whole-cell hydrolysates contain LL-diaminopimelic acid[1].

Cultural and Physiological Properties

The cultural and physiological characteristics of Streptomyces lavendulae subsp. brasilicus are summarized in the tables below. The strain grows at temperatures ranging from 10°C to 37°C, with an optimal growth temperature of 26°C[1]. It produces melanoid pigments in specific media and shows positive results for starch hydrolysis and milk peptonization[1].

Fermentation and Production

The production of this compound is achieved through submerged fermentation of Streptomyces lavendulae subsp. brasilicus.

Fermentation Media and Conditions

Optimal production of this compound is achieved using specific seed and production media. The compositions of these media are detailed in the experimental protocols section. The fermentation is typically carried out at 30°C for three days with aeration and agitation[4].

Isolation and Purification

A multi-step process is employed to isolate and purify this compound from the fermentation broth. The general workflow involves adsorption chromatography followed by further purification steps.

Extraction and Chromatography

The culture filtrate is subjected to adsorption on a column of Diaion HP-20. After washing, the active principle is eluted with aqueous methanol (B129727). Further purification is achieved through column chromatography on silica (B1680970) gel and crystallization to yield this compound dihydrochloride (B599025) as colorless crystals[1].

Physicochemical and Biological Properties

Physicochemical Characteristics

This compound is a basic, colorless crystalline substance that decomposes at temperatures above 205°C[1]. It is soluble in water and methanol and slightly soluble in ethanol[1]. The molecular formula has been established as C29H50N10O8 with a molecular weight of 666.73[1].

Biological Activity

This compound exhibits potent activity against Gram-positive bacteria, including strains of Staphylococcus aureus, Staphylococcus epidermidis, and Streptococcus faecalis[1]. It is inactive against Gram-negative bacteria and fungi[1][3]. In vivo studies in mice have shown its protective efficacy against experimental infections with Gram-positive bacteria[1]. The acute toxicity (LD50) in mice was found to be greater than 2 g/kg via subcutaneous injection[1][3].

Quantitative Data

The following tables summarize the quantitative data related to the producing organism, fermentation, and biological activity of this compound.

Table 1: Cultural Characteristics of Streptomyces lavendulae subsp. brasilicus (Strain No. 1446)[1]

MediumGrowthAerial MyceliumSoluble Pigment
Yeast-malt extract agarGoodGrayPale Yellow
Oatmeal agarModerateGrayNone
Inorganic salts-starch agarGoodGrayPale Yellow
Tyrosine agarGoodWhite to GrayBrown
Nutrient agarModerateWhitePale Yellow
Bennett's agarGoodGrayPale Yellow
Glycerol asparagine agarGoodGrayNone

Table 2: Physiological Properties of Streptomyces lavendulae subsp. brasilicus (Strain No. 1446)[1]

PropertyResult
Growth Temperature Range10 - 37 °C
Optimum Growth Temperature26 °C
Starch Hydrolysis+
Milk Peptonization+
Melanin Formation+
Nitrate Reduction-

Table 3: Carbon Source Utilization of Streptomyces lavendulae subsp. brasilicus (Strain No. 1446)[1]

Carbon SourceUtilization
D-Glucose+
L-Arabinose+
D-Xylose+
D-Fructose+
Sucrose+
Raffinose+
L-Rhamnose+
D-Mannitol+
myo-Inositol+
Salicin-

Table 4: Antimicrobial Activity of this compound (MIC, µg/mL)[1]

Test OrganismSerum AgarMueller Hinton Agar
Staphylococcus aureus 209P0.390.78
Staphylococcus aureus 470.391.56
Staphylococcus epidermidis 870.390.78
Streptococcus faecalis 5012.5>400
Bacillus subtilis ATCC 66330.390.78
Escherichia coli NIHJ>400>400
Pseudomonas aeruginosa 33>400>400

Table 5: Physicochemical Properties of this compound[1]

PropertyValue
AppearanceColorless crystals
Molecular FormulaC29H50N10O8
Molecular Weight666.73
Decomposition Point> 205 °C
Optical Rotation [α]D²¹-47.4° (c 0.4, H₂O)
UV Absorption (in H₂O)End absorption
SolubilitySoluble in water, methanol; slightly soluble in ethanol

Experimental Protocols

Fermentation Protocol
  • Seed Culture: A loopful of S. lavendulae subsp. brasilicus from a slant culture is inoculated into a 500-mL flask containing 100 mL of seed medium (e.g., 2% glucose, 1% peptone, 0.5% yeast extract, 0.5% meat extract, 0.5% NaCl, 0.05% MgSO₄·7H₂O, 0.2% CaCO₃, pH 7.0). The flask is incubated at 30°C for 48 hours on a rotary shaker.

  • Production Culture: A 30-liter fermentor containing 20 liters of production medium (e.g., 3% soluble starch, 1% soybean meal, 0.5% corn steep liquor, 0.2% (NH₄)₂SO₄, 0.5% CaCO₃, pH 7.0) is inoculated with 2% of the seed culture.

  • Fermentation: The fermentation is carried out at 30°C for 72 hours with an aeration rate of 1 volume of air per volume of medium per minute (vvm) and agitation at 200 rpm.

Isolation and Purification Protocol
  • Harvesting: The fermentation broth is centrifuged to separate the mycelium from the supernatant.

  • Adsorption Chromatography: The supernatant is passed through a column packed with Diaion HP-20 resin. The column is washed with water.

  • Elution: The active compound is eluted with 65% aqueous methanol.

  • Concentration: The eluate is concentrated under reduced pressure to dryness.

  • Silica Gel Chromatography: The residue is dissolved in a small volume of methanol and applied to a silica gel column. The column is eluted with a solvent system of butanol-acetic acid-water (4:1:2).

  • Crystallization: The active fractions are pooled, concentrated, and the residue is dissolved in hot methanol. Upon cooling, this compound dihydrochloride crystallizes as colorless needles. A final yield of approximately 99 mg can be obtained from a 25.5-liter fermentation[1].

Signaling Pathways and Experimental Workflows

This compound Biosynthesis Pathway

This compound is a non-ribosomal peptide synthesized by a large, multi-enzyme complex known as a Non-Ribosomal Peptide Synthetase (NRPS). While the specific gene cluster for this compound has not been fully detailed in publicly available literature, a generalized workflow for NRPS-mediated peptide synthesis can be depicted. The process involves the sequential addition of amino acid monomers by distinct modules within the NRPS enzyme. Each module is responsible for the recognition, activation, and condensation of a specific amino acid.

Lavendomycin_Biosynthesis cluster_loading Initiation Module cluster_elongation Elongation Modules (x n) cluster_termination Termination Module A0 A-domain (Activates Amino Acid 1) T0 T-domain (Thiolation) A0->T0 Loads AA1 C1 C-domain (Condensation) T0->C1 Presents AA1 T1 T-domain (Thiolation) C1->T1 Forms Peptide Bond A1 A-domain (Activates Amino Acid n) A1->T1 Loads AAn T1->C1 Presents AAn TE TE-domain (Thioesterase - Release) T1->TE Transfers Peptide Chain This compound This compound TE->this compound Releases Final Peptide

Caption: Generalized workflow for Non-Ribosomal Peptide Synthesis of this compound.

Proposed Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Preliminary studies suggest that this compound targets the bacterial cell wall[5]. As a peptide antibiotic, it is plausible that its mechanism of action involves the inhibition of peptidoglycan synthesis, a critical process for bacterial cell wall integrity. A likely target is the transpeptidation step, which is responsible for cross-linking the peptide side chains of the peptidoglycan strands. Inhibition of this step weakens the cell wall, leading to cell lysis.

Peptidoglycan_Inhibition cluster_synthesis Peptidoglycan Synthesis Lipid_II Lipid II Precursor Transglycosylase Transglycosylase Lipid_II->Transglycosylase PGN_Chain Growing Peptidoglycan Chain Transpeptidase Transpeptidase (PBP) PGN_Chain->Transpeptidase Transglycosylase->PGN_Chain Glycan Chain Elongation Crosslinked_PGN Cross-linked Peptidoglycan Transpeptidase->Crosslinked_PGN Peptide Cross-linking Weakened Cell Wall Weakened Cell Wall This compound This compound This compound->Inhibition Cell_Lysis Cell Lysis Weakened Cell Wall->Cell_Lysis

References

Lavendomycin: A Technical Guide to a Novel Antibiotic from Streptomyces lavendulae subsp. brasilicus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of lavendomycin (B1674584), a novel basic peptide antibiotic isolated from Streptomyces lavendulae subsp. brasilicus. The document details the discovery, chemical properties, biological activity, and the experimental protocols for the fermentation, isolation, and characterization of this compound. Additionally, it explores the likely biosynthetic and mechanistic pathways of this compound, offering a comprehensive resource for researchers in antibiotic discovery and development.

Introduction

In the ongoing search for novel antimicrobial agents to combat the rise of antibiotic-resistant pathogens, natural products from microorganisms remain a vital source of chemical diversity and bioactivity. Streptomyces, a genus of Gram-positive bacteria, is renowned for its prolific production of a wide array of secondary metabolites, including many clinically important antibiotics. This compound, isolated from the culture broth of Streptomyces lavendulae subsp. brasilicus, is a basic peptide antibiotic with potent activity against Gram-positive bacteria. This guide synthesizes the available scientific literature to present a detailed technical overview of this compound.

Physicochemical Properties and Quantitative Data

This compound is a colorless crystalline substance with the molecular formula C₂₉H₅₀N₁₀O₈ and a molecular weight of 666.[1] It is a basic peptide that contains novel amino acids.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₉H₅₀N₁₀O₈[1]
Molecular Weight666[1]
AppearanceColorless crystals[1]
NatureBasic peptide[1]

Table 2: Antimicrobial Activity of this compound (Minimum Inhibitory Concentration - MIC)

Test OrganismMIC (mcg/ml)
Staphylococcus aureus 209P3.13
Staphylococcus aureus Smith3.13
Staphylococcus aureus 55-2 (Penicillin-resistant)3.13
Staphylococcus epidermidis T-261.56
Bacillus subtilis PCI 2191.56
Bacillus cereus IFO 30013.13
Micrococcus luteus PCI 10010.78
Corynebacterium diphtheriae PW80.78
Escherichia coli NIHJ> 100
Klebsiella pneumoniae> 100
Pseudomonas aeruginosa IFO 3445> 100
Salmonella typhi T-63> 100
Proteus vulgaris> 100
Candida albicans> 100
Saccharomyces cerevisiae> 100
Aspergillus niger> 100
Penicillium chrysogenum> 100
Mucor racemosus> 100
Pyricularia oryzae> 100

Source: Adapted from Komori et al., 1985. The Journal of Antibiotics.

Table 3: Acute Toxicity of this compound

Animal ModelRoute of AdministrationLD₅₀
MiceSubcutaneous injection> 2 g/kg

Source: Adapted from Komori et al., 1985. The Journal of Antibiotics.[1]

Experimental Protocols

Fermentation of Streptomyces lavendulae subsp. brasilicus for this compound Production

3.1.1. Producing Organism

The this compound-producing strain is designated as Streptomyces lavendulae subsp. brasilicus.

3.1.2. Seed Culture Preparation

  • Prepare a seed medium with the following composition (per liter):

    • Glucose: 10 g

    • Soluble starch: 20 g

    • Soybean meal: 30 g

    • Yeast extract: 5 g

    • CaCO₃: 4 g

    • Adjust pH to 7.0 before sterilization.

  • Inoculate the seed medium with a slant culture of S. lavendulae subsp. brasilicus.

  • Incubate the flasks at 30°C for three days on a rotary shaker.

3.1.3. Production Fermentation

  • Prepare a production medium with the following composition (per liter):

    • Soluble starch: 40 g

    • Glycerol: 20 g

    • Soybean meal: 30 g

    • Meat extract: 3 g

    • Yeast extract: 5 g

    • NaCl: 2 g

    • CaCO₃: 4 g

    • Adjust pH to 7.0 before sterilization.

  • Inoculate a 30-liter fermentor containing 25.5 liters of the production medium with 2% of the mature seed culture.

  • Carry out the fermentation at 30°C for three days.

  • Maintain aeration at a rate of 25.5 liters/minute and agitation at 150 rpm.

  • Monitor the progress of the fermentation by bioassay using Staphylococcus aureus 209P as the test organism.

Isolation and Purification of this compound

3.2.1. Initial Extraction and Adsorption Chromatography

  • Filter the fermentation broth (23.4 liters) to separate the mycelium from the supernatant.

  • Pass the filtrate through a column of Diaion HP-20 resin (6 liters).

  • Wash the column with water (12 liters).

  • Elute the active substance with 50% aqueous methanol (B129727) (30 liters).

  • Concentrate the eluate in vacuo to a volume of 1 liter.

3.2.2. Ion-Exchange Chromatography

  • Apply the concentrated active fraction to a CM-Sephadex C-25 (H⁺ form) column (500 ml).

  • Wash the column with water (500 ml).

  • Elute this compound with 2.8% aqueous NH₄OH (1.2 liters).

  • Concentrate the eluate in vacuo to a volume of 100 ml.

3.2.3. Final Purification

  • Further purify the concentrated eluate by a series of column chromatography steps, including DEAE-Sephadex and silica (B1680970) gel chromatography.

  • The final purification is achieved by crystallization from hot methanol to yield colorless crystals of this compound dihydrochloride (B599025) (99 mg).

Characterization of this compound

3.3.1. Thin-Layer Chromatography (TLC)

  • Stationary phase: Silica gel 60 F₂₅₄ plates.

  • Mobile phase: Butanol - acetic acid - water (4:1:2, v/v/v).

  • Detection: Ninhydrin reagent.

3.3.2. High-Performance Liquid Chromatography (HPLC)

  • Utilize a reverse-phase C18 column.

  • Employ a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid as the mobile phase.

  • Monitor elution at a suitable UV wavelength (e.g., 210-220 nm).

3.3.3. Spectroscopic Analysis

  • UV-Vis Spectroscopy: Record the spectrum in water to determine the absorption maxima.

  • Infrared (IR) Spectroscopy: Obtain the spectrum using a KBr pellet or as a Nujol mull to identify characteristic functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR and ¹³C NMR spectra are recorded in D₂O to elucidate the chemical structure.

3.3.4. Amino Acid Analysis

  • Hydrolyze this compound with 6 N HCl at 110°C for 24 hours in a sealed tube.

  • Analyze the resulting amino acid mixture using an amino acid analyzer or by derivatization followed by HPLC or GC-MS. This will reveal the presence of both common and novel amino acids.

Signaling Pathways and Mechanisms

Proposed Biosynthetic Pathway of this compound

As a peptide antibiotic produced by Streptomyces, this compound is almost certainly synthesized via a non-ribosomal peptide synthetase (NRPS) pathway. NRPSs are large, modular enzymes that act as an assembly line to build complex peptides from standard and non-standard amino acid precursors.

Lavendomycin_Biosynthesis cluster_precursors Precursor Supply cluster_nrps NRPS Assembly Line Amino_Acid_Pool Amino Acid Pool (Serine, Proline, etc.) Module_1 Module 1 (A-T-C) Amino_Acid_Pool->Module_1 Activation & Thiolation Module_n Module n (A-T-C) Amino_Acid_Pool->Module_n Activation & Thiolation Novel_AA_Synth Novel Amino Acid Biosynthesis Module_2 Module 2 (A-T-C) Novel_AA_Synth->Module_2 Activation & Thiolation Module_1->Module_2 Peptide Bond Formation Module_2->Module_n TE_Domain Thioesterase Domain (TE) Module_n->TE_Domain Chain Termination This compound This compound TE_Domain->this compound Release (Hydrolysis/Cyclization)

Caption: Proposed Non-Ribosomal Peptide Synthetase (NRPS) pathway for this compound biosynthesis.

The biosynthesis is initiated by the selection and activation of specific amino acids by adenylation (A) domains within each NRPS module. The activated amino acids are then tethered to thiolation (T) domains. Condensation (C) domains catalyze the formation of peptide bonds between the amino acids on adjacent modules. This process is repeated for each amino acid in the this compound sequence. Finally, a thioesterase (TE) domain releases the fully assembled peptide, which may undergo further modifications.

Postulated Mechanism of Action

This compound's selective activity against Gram-positive bacteria suggests a mechanism of action that targets a cellular component or process unique to this group of bacteria. A plausible target is the bacterial cell wall, a common target for many antibiotics active against Gram-positive organisms.

Lavendomycin_MoA cluster_cell_wall Cell Wall Synthesis Inhibition This compound This compound Lipid_II Lipid II This compound->Lipid_II Binding Bacterial_Cell Gram-Positive Bacterium Transglycosylation Transglycosylation Lipid_II->Transglycosylation Transpeptidation Transpeptidation Lipid_II->Transpeptidation Inhibition Transglycosylation->Transpeptidation Cell_Lysis Cell_Lysis Transpeptidation->Cell_Lysis Leads to

Caption: Postulated mechanism of action of this compound via inhibition of cell wall synthesis.

It is hypothesized that this compound, like other peptide antibiotics such as vancomycin, may bind to lipid II, a key precursor in peptidoglycan synthesis. This binding could sterically hinder the subsequent transglycosylation and transpeptidation steps, which are crucial for the cross-linking of the peptidoglycan layer. The resulting weakened cell wall would be unable to withstand the internal osmotic pressure, leading to cell lysis and bacterial death. This mechanism is consistent with the observed bactericidal activity against Gram-positive bacteria, which have a thick, exposed peptidoglycan layer, and the lack of activity against Gram-negative bacteria, whose peptidoglycan layer is protected by an outer membrane.

Experimental Workflow

The following diagram outlines the overall workflow from the cultivation of Streptomyces lavendulae subsp. brasilicus to the characterization of this compound.

Experimental_Workflow Start Start Strain_Cultivation Strain Cultivation (S. lavendulae subsp. brasilicus) Start->Strain_Cultivation Fermentation Fermentation Strain_Cultivation->Fermentation Isolation Isolation (Chromatography) Fermentation->Isolation Purification Purification (Crystallization) Isolation->Purification Structural_Elucidation Structural Elucidation (NMR, MS) Purification->Structural_Elucidation Biological_Activity Biological Activity (MIC Testing) Purification->Biological_Activity End End Structural_Elucidation->End Biological_Activity->End

References

An In-depth Technical Guide to Lavendomycin: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lavendomycin (B1674584) is a peptide antibiotic produced by the bacterium Streptomyces lavendulae. With a molecular formula of C29H50N10O8 and a molecular weight of approximately 666.78 g/mol , this compound has demonstrated significant activity against Gram-positive bacteria. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. It includes detailed summaries of its antimicrobial efficacy, both in vitro and in vivo, and outlines established experimental protocols for its isolation, characterization, and evaluation. This document aims to serve as a foundational resource for researchers investigating this compound as a potential therapeutic agent.

Chemical Structure and Physicochemical Properties

This compound is a complex peptide antibiotic. Initial studies and database entries have sometimes presented conflicting information regarding its structure, with an alternative harmala alkaloid structure also being associated with the name. However, the compound with demonstrated and well-documented antibacterial activity is the peptide form.

The definitive peptide structure of this compound has been elucidated through spectroscopic analysis and total synthesis.[1] Key identifiers and physicochemical properties are summarized in the table below.

PropertyValueReference(s)
Chemical Formula C29H50N10O8[2]
Molecular Weight 666.78 g/mol [2]
CAS Number 82987-09-5
Appearance Colorless crystals[2]
Solubility Soluble in water
Source Organism Streptomyces lavendulae subsp. brasilicus[2]

Biological Activity

This compound exhibits potent and selective activity against Gram-positive bacteria. It has shown no significant activity against Gram-negative bacteria or fungi.[2]

In Vitro Antimicrobial Activity

The minimum inhibitory concentration (MIC) of this compound has been determined against several Gram-positive bacterial strains using the agar (B569324) dilution method. The results are presented in the table below.

Test OrganismMIC (µg/mL) on Serum AgarMIC (µg/mL) on Mueller Hinton AgarReference(s)
Staphylococcus aureus 209P JC-1<0.10.39[2]
Staphylococcus aureus 330.390.78[2]
Staphylococcus aureus 470.781.56[2]
Staphylococcus epidermidis 590.390.39[2]
Staphylococcus epidermidis 8712.512.5[2]
Streptococcus faecalis 50>400>400[2]
In Vivo Efficacy

The protective effects of this compound have been evaluated in experimental infection models in mice. The median effective dose (ED50) was determined for infections caused by Staphylococcus and Streptococcus species.

Test OrganismED50 (mg/kg)Reference(s)
Staphylococcus aureus 472.33[2]
Staphylococcus epidermidis 871.68[2]
Streptococcus faecalis 5013.2[2]
Mechanism of Action

The precise mechanism of action for this compound has not been fully elucidated. However, preliminary studies and its classification as a peptide antibiotic suggest that it may target the bacterial cell wall.[3] Many antimicrobial peptides with activity against Gram-positive bacteria function by disrupting the integrity of the cell membrane or by interfering with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[4][5] Further research is required to identify the specific molecular target and signaling pathways affected by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Isolation and Purification of this compound

The following protocol is based on the methods described for the isolation of peptide antibiotics from Streptomyces species.[2][6][7]

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation 1. Fermentation of S. lavendulae in Production Medium Centrifugation 2. Centrifugation to separate biomass and supernatant Fermentation->Centrifugation Culture broth Extraction 3. Extraction of supernatant with organic solvent (e.g., ethyl acetate) Centrifugation->Extraction Supernatant Concentration 4. Concentration of organic extract in vacuo Extraction->Concentration ColumnChromatography 5. Silica Gel Column Chromatography Concentration->ColumnChromatography Crude extract FractionCollection 6. Collection of active fractions ColumnChromatography->FractionCollection HPLC 7. Preparative High-Performance Liquid Chromatography (HPLC) FractionCollection->HPLC Semi-pure fractions Crystallization 8. Crystallization of pure this compound HPLC->Crystallization Pure this compound G cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation & Reading A 1. Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate. B 2. Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard). C 3. Inoculate each well of the microtiter plate with the bacterial suspension. B->C D 4. Incubate the plate at 37°C for 18-24 hours. E 5. Determine the MIC as the lowest concentration of this compound with no visible bacterial growth. D->E G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay & Measurement A 1. Seed mammalian cells in a 96-well plate and incubate for 24 hours. B 2. Treat cells with various concentrations of this compound. C 3. Incubate for a defined period (e.g., 24, 48, or 72 hours). B->C D 4. Add MTT reagent to each well and incubate. E 5. Solubilize formazan (B1609692) crystals with a suitable solvent. D->E F 6. Measure absorbance at 570 nm using a microplate reader. E->F

References

Lavendomycin: A Deep Dive into its Role as a Secondary Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Lavendomycin (B1674584), a peptide antibiotic produced by Streptomyces lavendulae, stands as a noteworthy secondary metabolite with demonstrated efficacy against Gram-positive bacteria. This technical guide provides a comprehensive overview of this compound, encompassing its biosynthesis, chemical properties, and biological activities. While its initial promise as an anti-cancer agent was curtailed by challenges in solubility and specificity, its potent antibacterial action continues to be of significant interest. This document consolidates available quantitative data, details experimental protocols for its study, and elucidates its mechanism of action within the broader context of quinolinequinone antibiotics, offering a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery.

Introduction

Secondary metabolites produced by microorganisms, particularly from the genus Streptomyces, have historically been a prolific source of novel therapeutics.[1] These compounds, not essential for primary growth, often play crucial roles in ecological competition and survival, exhibiting a wide array of biological activities.[1] this compound, a basic peptide antibiotic isolated from Streptomyces lavendulae subsp. brasilicus, is a prime example of such a metabolite.[2][3] It exhibits potent activity against various Gram-positive bacteria.[2][4] Early investigations also hinted at its potential as an antitumor agent, although this line of development was not pursued extensively due to issues with poor aqueous solubility and non-specific cytotoxicity.[5]

This guide aims to provide a detailed technical resource on this compound for the scientific community, summarizing its known properties and the methodologies used to study it.

Chemical Properties

This compound is a peptide antibiotic.[6][7] Its chemical structure, elucidated through spectroscopic analysis, reveals a complex molecular architecture.[2][7]

Table 1: Physicochemical Properties of this compound [2][7]

PropertyValue
Molecular Formula C₂₉H₅₀N₁₀O₈
Molecular Weight 666.78 g/mol [8]
Appearance Colorless crystals[2]
Solubility Soluble in water and methanol (B129727); slightly soluble in ethanol; practically insoluble in acetone, chloroform, and ethyl acetate.[2]
Optical Rotation [α]D²¹ -47.4° (c=0.4 in H₂O)[2]

Biosynthesis

This compound is synthesized via a Non-Ribosomal Peptide Synthetase (NRPS) pathway.[9] NRPSs are large, multi-modular enzymes that act as assembly lines to produce complex peptides from a variety of amino acid precursors, including non-proteinogenic ones.[10] While the specific gene cluster and the detailed enzymatic steps for this compound biosynthesis have not been fully elucidated in the available literature, the general mechanism of NRPSs provides a framework for its formation.

General NRPS Workflow

A typical NRPS module consists of several domains, each with a specific function:

  • Adenylation (A) domain: Selects and activates a specific amino acid as an aminoacyl-adenylate.

  • Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently binds the activated amino acid via a phosphopantetheine arm.

  • Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acids held by adjacent T domains.

Optional domains for modification, such as epimerization (E) domains, can also be present. The final peptide is typically released from the NRPS by a Thioesterase (TE) domain.

NRPS Workflow A1 A-domain (Selects & Activates AA1) T1 T-domain (Binds AA1) A1->T1 C1 C-domain C2 C-domain C1->C2 Peptide Bond Formation A2 A-domain (Selects & Activates AA2) T2 T-domain (Binds AA2) A2->T2 Cn C-domain C2->Cn ... An A-domain (Selects & Activates AAn) Tn T-domain (Binds AAn) An->Tn TE TE-domain (Releases Peptide) Cn->TE

Figure 1: General workflow of a Non-Ribosomal Peptide Synthetase (NRPS) system.

Biological Activity and Mechanism of Action

Antibacterial Activity

This compound demonstrates significant activity against a range of Gram-positive bacteria.[2][4] Quantitative data on its Minimum Inhibitory Concentrations (MIC) are summarized below.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against various Gram-positive bacteria [4]

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus 209P JC-1<0.1
Staphylococcus aureus 330.1
Staphylococcus aureus 471.56
Staphylococcus epidermidis 59<0.1
Staphylococcus epidermidis 8712.5
Streptococcus faecalis 50>400

In addition to its in vitro activity, this compound has shown protective efficacy in in vivo mouse models of bacterial infection.

Table 3: In vivo efficacy of this compound in experimentally infected mice [6]

Test OrganismED₅₀ (mg/kg)
Staphylococcus aureus2.33
Staphylococcus epidermidis1.68
Streptococcus faecalis13.2
Anticancer Activity
Mechanism of Action

The precise molecular targets of this compound have not been definitively identified. However, as a member of the broader class of quinolinequinone antibiotics, its mechanism of action is likely to involve the inhibition of essential cellular processes such as DNA replication and repair.[11][12]

Quinolone antibiotics are known to target bacterial DNA gyrase and topoisomerase IV.[8][12] These enzymes are crucial for managing DNA supercoiling during replication. By stabilizing the enzyme-DNA complex in a cleaved state, these antibiotics lead to double-strand breaks in the bacterial chromosome, ultimately causing cell death.[8] It is plausible that this compound shares a similar mechanism of action.

DNA_Gyrase_Inhibition DNA Supercoiled DNA Gyrase DNA Gyrase/ Topoisomerase DNA->Gyrase RelaxedDNA Relaxed DNA Gyrase->RelaxedDNA BrokenDNA DNA Double-Strand Breaks Gyrase->BrokenDNA Replication DNA Replication RelaxedDNA->Replication This compound This compound This compound->Gyrase Inhibits CellDeath Cell Death BrokenDNA->CellDeath

Figure 2: Postulated mechanism of action of this compound via inhibition of DNA gyrase/topoisomerase.

While direct evidence for this compound's effect on the p53 pathway is limited, studies on related compounds suggest a potential role. The p53 tumor suppressor protein is a key regulator of the cell cycle and apoptosis in response to cellular stress, including DNA damage. Activation of the p53 pathway can lead to cell cycle arrest, allowing for DNA repair, or induce apoptosis if the damage is too severe. Given that quinolinequinone antibiotics can cause DNA damage, it is conceivable that this compound could trigger a p53-dependent response in mammalian cells. However, further research is needed to confirm this hypothesis for this compound itself.

Experimental Protocols

Fermentation and Production

This compound is produced by fermentation of Streptomyces lavendulae subsp. brasilicus.[2]

  • Producing Organism: Streptomyces lavendulae subsp. brasilicus

  • Seed Medium: Glucose (1.0%), Soluble Starch (1.0%), Peptone (0.5%), Meat Extract (0.5%), Yeast Extract (0.2%), CaCO₃ (0.3%). pH adjusted to 7.2 before sterilization.

  • Production Medium: Soluble Starch (4.0%), Soybean Meal (2.0%), Dry Yeast (0.1%), K₂HPO₄ (0.05%), MgSO₄·7H₂O (0.05%), NaCl (0.3%), CaCO₃ (0.3%). pH adjusted to 7.2 before sterilization.

  • Fermentation Conditions: The fermentation is carried out at 30°C for three days with aeration and agitation.[2]

Fermentation_Workflow Inoculum Inoculum Preparation (S. lavendulae) Seed Seed Culture (30°C, 2 days) Inoculum->Seed Production Production Fermentation (30°C, 3 days) Seed->Production Harvest Harvest (Centrifugation/Filtration) Production->Harvest Broth Culture Broth (Containing this compound) Harvest->Broth

Figure 3: General workflow for the fermentation of this compound.

Isolation and Purification

A general procedure for the isolation and purification of this compound from the fermentation broth is outlined below.[2]

  • Adsorption: The filtered fermentation broth is passed through a column of Diaion HP-20 resin.

  • Elution: The resin is washed with water and then eluted with 50% aqueous methanol.

  • Ion Exchange Chromatography: The concentrated eluate is subjected to cation exchange chromatography on a CM-Sephadex C-25 column. The active fractions are eluted with aqueous ammonia.

  • Anion Exchange Chromatography: The resulting solution is then passed through a DEAE-Sephadex A-25 column.

  • Silica (B1680970) Gel Chromatography: Further purification is achieved by silica gel column chromatography.

  • Crystallization: The purified this compound is crystallized from hot methanol to yield colorless crystals.[2]

Antibacterial Susceptibility Testing

The antibacterial activity of this compound can be determined using standard methods such as the agar (B569324) dilution method.[2][13]

  • Preparation of Media: Mueller-Hinton agar is prepared and sterilized.

  • Incorporation of Antibiotic: A serial dilution of this compound is prepared and added to the molten agar before pouring into petri dishes.

  • Inoculation: The test bacteria are grown in broth to a standardized turbidity (e.g., 0.5 McFarland standard) and then streaked onto the surface of the agar plates containing different concentrations of this compound.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.[14]

Conclusion

This compound remains a compelling example of a bioactive secondary metabolite from Streptomyces. While its journey towards clinical application as an anticancer agent was short-lived, its potent antibacterial properties against Gram-positive pathogens warrant continued interest. This technical guide has synthesized the available data on this compound, providing a foundation for future research. Further investigation into its specific molecular targets, the complete elucidation of its biosynthetic pathway, and the exploration of synthetic analogs with improved pharmacological profiles could yet unlock the full therapeutic potential of this intriguing natural product.

References

A Technical Guide to the Antitumor Potential of Lavendamycin and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Lavendamycin (B1674582), a natural product isolated from Streptomyces lavendulae, has demonstrated significant antiproliferative effects against various cancer cell lines. However, its clinical development has been hampered by poor aqueous solubility and nonspecific cytotoxicity.[1][2] This has led to the synthesis and evaluation of novel lavendamycin analogs designed to enhance efficacy, improve solubility, and increase tumor-specific targeting. This document provides a technical overview of the antitumor potential of lavendamycin and its derivatives, focusing on their mechanisms of action, in vitro and in vivo efficacy, and the experimental protocols used for their evaluation.

Core Mechanisms of Antitumor Activity

The antitumor activity of lavendamycin and its analogs is multifaceted, primarily revolving around two key strategies: bioreductive activation by NAD(P)H:quinone oxidoreductase 1 (NQO1) and the induction of DNA damage response pathways.

NQO1-Directed Bioreductive Activation

A primary strategy in designing lavendamycin analogs is to exploit the elevated expression of NAD(P)H:quinone oxidoreductase 1 (NQO1) in many human cancers, including lung, colon, breast, and liver tumors.[3] NQO1 is a two-electron reductase that can bioactivate quinone-containing compounds, like lavendamycin, into highly cytotoxic hydroquinones. This process leads to the generation of reactive oxygen species (ROS) and subsequent oxidative stress, preferentially killing cancer cells with high NQO1 levels while sparing normal tissues with lower NQO1 expression.[3] Analogs that are superior substrates for NQO1 have shown the highest selective toxicity towards NQO1-rich cancer cells.[3][4]

NQO1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm (NQO1-High Cancer Cell) Lavendamycin Lavendamycin Analog (Prodrug) NQO1 NQO1 Enzyme Lavendamycin->NQO1 Enters Cell NADP NADP+ NQO1->NADP Hydroquinone Cytotoxic Hydroquinone NQO1->Hydroquinone 2e- Reduction NADPH NADPH NADPH->NQO1 Cofactor ROS Reactive Oxygen Species (ROS) Hydroquinone->ROS Redox Cycling Apoptosis Apoptosis / Cell Death ROS->Apoptosis Oxidative Damage P53_Pathway cluster_nucleus Nucleus DNA_Damage DNA Damage p53_up ↑ p53 Expression & Phosphorylation DNA_Damage->p53_up Activates p21_up ↑ p21 Expression p53_up->p21_up Transcriptionally Activates G1_Arrest G1 Phase Arrest (p53 positive cells) p21_up->G1_Arrest G2_Arrest G2 Phase Arrest (p53 positive/negative cells) p21_up->G2_Arrest Apoptosis Apoptosis G1_Arrest->Apoptosis Leads to G2_Arrest->Apoptosis Leads to Lavendamycin Lavendamycin Analog (e.g., MB-97) Lavendamycin->DNA_Damage Induces Clonogenic_Workflow cluster_workflow Clonogenic Survival Assay Workflow A 1. Cell Seeding Seed known number of cells (e.g., 500 A549 cells) per dish. B 2. Drug Treatment Expose cells to various concentrations of Lavendamycin analog (e.g., 0-100 nM). A->B C 3. Incubation Incubate for 10-14 days until visible colonies form. B->C D 4. Fix and Stain Fix colonies (e.g., with methanol) and stain (e.g., with crystal violet). C->D E 5. Colony Counting Count colonies containing >50 cells in treated vs. control dishes. D->E F 6. Data Analysis Calculate surviving fraction and determine dose-response curve. E->F

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Lavendomycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lavendomycin (B1674584) is a natural product that has garnered interest for its potential as an anticancer agent. This document provides detailed experimental protocols for the in vitro evaluation of this compound, focusing on its cytotoxic and apoptotic effects, as well as its influence on cell cycle progression. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages information on its analogues and provides standardized methods for comprehensive in vitro characterization.

Mechanism of Action and Signaling Pathways

Studies on novel analogues of this compound, such as MB-97, have provided insights into its potential mechanism of action. These analogues have been shown to induce cell cycle arrest and apoptosis, processes that are often mediated by key signaling pathways dysregulated in cancer.[1]

One of the central pathways implicated in the action of this compound analogues is the p53 signaling pathway . Treatment with the this compound analogue MB-97 has been observed to increase the expression and phosphorylation of the p53 tumor suppressor protein.[1] This activation of p53 can lead to the transcription of target genes like p21, a cyclin-dependent kinase inhibitor that can induce cell cycle arrest, and other pro-apoptotic proteins.[1]

The induction of apoptosis is a critical mechanism for many anticancer agents. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic program. The this compound analogue MB-97 has been shown to induce a higher level of apoptosis in p53-null cells compared to their p53-positive counterparts, suggesting the involvement of p53-independent apoptotic mechanisms as well.[1]

Further investigation into the effects of this compound on other critical cancer-related signaling pathways, such as the PI3K/Akt/mTOR and MAPK/ERK pathways, is warranted to fully elucidate its mechanism of action. These pathways are central regulators of cell proliferation, survival, and metabolism, and are frequently hyperactivated in various cancers.

Data Presentation

Quantitative Data Summary
CompoundAssay TypeCell LineEffectConcentrationReference
MB-97 Clonogenic SurvivalA549 (Lung Carcinoma)70% decrease in clonogenic outgrowth10 nM[1]
MB-97 NCI-60 Panel60 Human Cancer Cell LinesSignificant cytotoxic activityNot specified[1]

Researchers are encouraged to determine the IC50 values of this compound in their specific cell lines of interest using the protocols provided below.

Experimental Protocols

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: a. Harvest and count cells from a logarithmic phase culture. b. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. c. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of this compound in complete medium. b. Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound). c. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.

  • Formazan Solubilization: a. Carefully remove the medium from each well. b. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. c. Mix gently on an orbital shaker for 15-20 minutes to ensure complete solubilization.

  • Absorbance Measurement: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. b. Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Apoptosis Assay: Annexin V-FITC/Propidium (B1200493) Iodide (PI) Staining by Flow Cytometry

This assay allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: a. Seed cells in 6-well plates and allow them to attach overnight. b. Treat the cells with various concentrations of this compound for the desired time period. Include an untreated control.

  • Cell Harvesting: a. After treatment, collect both the floating and adherent cells. b. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant. c. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Cell Staining: a. Wash the cells twice with cold PBS. b. Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. c. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. d. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension. e. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: a. Add 400 µL of 1X Binding Buffer to each tube. b. Analyze the samples on a flow cytometer within 1 hour of staining. c. Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up compensation and gates.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Cell Cycle Analysis: Propidium Iodide (PI) Staining and Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell line of interest

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: a. Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: a. Harvest the cells by trypsinization and centrifugation. b. Wash the cell pellet with PBS. c. Resuspend the cells in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping. d. Fix the cells at -20°C for at least 2 hours (or overnight).

  • Cell Staining: a. Centrifuge the fixed cells at 500 x g for 5 minutes. b. Discard the ethanol and wash the cell pellet with PBS. c. Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A to degrade RNA). d. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: a. Analyze the stained cells using a flow cytometer. b. Acquire data from at least 10,000 events per sample.

  • Data Analysis: a. Generate a DNA content histogram. b. Use cell cycle analysis software (e.g., ModFit, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

G cluster_0 Proposed Signaling Pathway of this compound Analogues This compound This compound p53 p53 activation (phosphorylation) This compound->p53 induces p21 p21 expression p53->p21 upregulates apoptosis Apoptosis p53->apoptosis induces cdk CDK inhibition p21->cdk inhibits g1_arrest G1/G2 Phase Cell Cycle Arrest cdk->g1_arrest leads to

Caption: Proposed signaling pathway for this compound analogues.

G cluster_1 MTT Assay Workflow start Seed cells in 96-well plate treat Treat with this compound start->treat mtt Add MTT solution treat->mtt incubate Incubate (2-4h) mtt->incubate solubilize Add solubilization solution incubate->solubilize read Measure absorbance (570nm) solubilize->read analyze Calculate IC50 read->analyze

Caption: Workflow for the MTT cytotoxicity assay.

G cluster_2 Apoptosis Assay Workflow start Seed and treat cells harvest Harvest cells start->harvest stain Stain with Annexin V-FITC & PI harvest->stain flow Analyze by flow cytometry stain->flow quadrants Quadrant Analysis: - Viable - Early Apoptotic - Late Apoptotic/Necrotic flow->quadrants

Caption: Workflow for the Annexin V/PI apoptosis assay.

G cluster_3 Cell Cycle Analysis Workflow start Seed and treat cells fix Harvest and fix in 70% ethanol start->fix stain Stain with Propidium Iodide fix->stain flow Analyze by flow cytometry stain->flow histogram DNA Content Histogram: - G0/G1 phase - S phase - G2/M phase flow->histogram

Caption: Workflow for cell cycle analysis using propidium iodide.

References

Lavendomycin in Cancer Cell Line Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to investigate the anti-cancer properties of lavendomycin (B1674584) and its analogues. The following sections detail the cytotoxic effects, mechanism of action, and include step-by-step protocols for key experimental procedures.

Application Notes

This compound is a naturally occurring quinolinedione antibiotic that has demonstrated both antimicrobial and antitumor activities. However, its progression into preclinical development as a cancer therapeutic has been impeded by challenges such as poor aqueous solubility and a degree of non-specific cytotoxicity[1]. Research has consequently shifted towards the synthesis and evaluation of novel this compound analogues designed to overcome these limitations.

One such analogue, MB-97 , has shown promising and potent cytotoxic activity against various cancer cell lines, including the A549 lung carcinoma cell line and the National Cancer Institute's 60-cell line (NCI-60) panel[1]. The primary mechanism of action for MB-97 involves the induction of the p53 tumor suppressor pathway. Treatment of cancer cells with MB-97 leads to an increase in both the expression and phosphorylation of p53, which in turn upregulates its downstream target, the cyclin-dependent kinase inhibitor p21[1].

This activation of the p53 pathway results in cell cycle arrest at the G1 and G2 phases in p53-positive cancer cells. Interestingly, in cancer cells lacking functional p53 (p53-null), MB-97 induces a selective G2-phase arrest and demonstrates a higher level of apoptosis induction compared to their p53-positive counterparts[1]. This suggests that this compound and its analogues may have therapeutic potential across a range of cancers with different p53 statuses.

The following protocols and data provide a framework for researchers to investigate the effects of this compound and its analogues on cancer cell lines.

Data Presentation

Table 1: Cytotoxic Activity of this compound Analogue MB-97

CompoundCell LineAssay TypeConcentrationEffectReference
MB-97A549 Lung CarcinomaClonogenic Survival10 nM70% decrease in colony formation[1]
MB-97NCI-60 PanelCytotoxicity ScreenNot SpecifiedSignificant cytotoxic activity[1]

Note: Specific GI50/IC50 values for MB-97 across the full NCI-60 panel are not publicly detailed in the cited literature but are noted as significant.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound and its analogues in a research setting.

Clonogenic Survival Assay

This assay assesses the ability of a single cell to grow into a colony, providing a measure of cytotoxicity.

Materials:

  • A549 lung carcinoma cells (or other cell line of interest)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 6-well plates

  • This compound or its analogue (e.g., MB-97)

  • Methanol (B129727)

  • 0.5% Crystal Violet staining solution

Protocol:

  • Seed a specific number of cells (e.g., 250-500 cells) into each well of a 6-well plate containing 4 mL of complete medium.

  • Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • The following day, replace the medium with fresh medium containing various concentrations of the test compound (e.g., this compound or MB-97). Include a vehicle-only control.

  • Incubate the plates for the desired exposure time (e.g., 2 hours for an acute exposure, or continuously for the duration of the experiment).

  • After the exposure period, wash the cells with PBS and add fresh, drug-free medium.

  • Return the plates to the incubator and allow colonies to form over a period of 10-14 days.

  • After the incubation period, remove the medium and gently wash the wells with PBS.

  • Fix the colonies by adding 1 mL of methanol to each well and incubating for 10-15 minutes.

  • Remove the methanol and stain the colonies with 1 mL of 0.5% crystal violet solution for 10-20 minutes.

  • Gently wash the wells with water to remove excess stain and allow the plates to air dry.

  • Count the number of colonies containing at least 50 cells. The surviving fraction is calculated by normalizing the number of colonies in the treated wells to the number of colonies in the control wells.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cells (p53-positive and p53-null)

  • Complete cell culture medium

  • This compound or its analogue

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the desired concentrations of the test compound for a specified time (e.g., 24-48 hours).

  • Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

  • Wash the cell pellet with ice-cold PBS and centrifuge again.

  • Resuspend the cell pellet in 500 µL of ice-cold PBS.

  • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

  • Wash the cell pellet with PBS and centrifuge again.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate the cells in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer to determine the DNA content and cell cycle distribution.

Western Blotting for p53 and p21

This technique is used to detect and quantify the protein levels of p53 and p21.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer (with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels (a 12% gel is suitable for p21)

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p53, anti-p21, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by size on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-p53 or anti-p21) overnight at 4°C, diluted according to the manufacturer's instructions.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Strip the membrane (if necessary) and re-probe for a loading control to ensure equal protein loading.

Apoptosis Assay using Annexin V Staining

This flow cytometry-based assay is used to detect early and late apoptosis.

Materials:

  • Cancer cells (e.g., p53-null cell line)

  • Complete cell culture medium

  • This compound or its analogue

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed and treat cells as described for the cell cycle analysis protocol.

  • Harvest both adherent and floating cells and collect them by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Viable cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.

Visualizations

The following diagrams illustrate the key concepts and workflows described in these application notes.

G cluster_workflow Experimental Workflow for this compound Analogue Evaluation cluster_assays Cellular Assays cluster_molecular Molecular Analysis start Cancer Cell Lines (e.g., A549, p53+/-, p53-/-) treat Treat with this compound Analogue (e.g., MB-97) start->treat clonogenic Clonogenic Survival Assay treat->clonogenic cell_cycle Cell Cycle Analysis (Flow Cytometry) treat->cell_cycle apoptosis Apoptosis Assay (Annexin V Staining) treat->apoptosis western Western Blot (p53, p21) treat->western end Data Analysis & Interpretation clonogenic->end cell_cycle->end apoptosis->end western->end

Caption: Experimental workflow for evaluating this compound analogues.

G This compound This compound Analogue (MB-97) p53_status p53 Status This compound->p53_status p53 p53 (Expression & Phosphorylation) p21 p21 (Expression) p53->p21 G1_arrest G1 Cell Cycle Arrest p21->G1_arrest G2_arrest G2 Cell Cycle Arrest p21->G2_arrest Apoptosis Apoptosis p53_status->p53 p53 positive p53_status->G2_arrest p53 negative p53_status->Apoptosis p53 negative (higher induction)

Caption: Signaling pathway of a this compound analogue in cancer cells.

References

Application Note: Utilizing Lavendomycin in Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lavendomycin is a basic peptide antibiotic isolated from the fermentation broth of Streptomyces lavendulae subsp. brasilicus.[1][2] First described in 1985, this compound is composed of several amino acids, including novel ones, and has a molecular weight of approximately 666.78 g/mol (Chemical Formula: C29H50N10O8).[1][2][3] Initial studies have demonstrated its efficacy, both in vitro and in vivo, exclusively against Gram-positive bacteria, with no observed activity against Gram-negative bacteria or fungi.[1][2][]

In an era marked by the escalating threat of antimicrobial resistance (AMR), the exploration of novel antibiotics like this compound is critical.[5][6] This document provides detailed application notes and standardized protocols for conducting antimicrobial susceptibility testing (AST) with this compound to aid researchers in evaluating its potential as a therapeutic agent. The goal of AST is to provide a reliable prediction of how a microorganism is likely to respond to antimicrobial therapy, typically by determining the Minimum Inhibitory Concentration (MIC).[7][8]

Postulated Mechanism of Action

This compound is a peptide antibiotic.[9] While its precise mechanism of action has not been fully elucidated, preliminary research suggests that its chemical nature is consistent with agents that target and disrupt bacterial cell wall synthesis.[5] Like many antimicrobial peptides, it is postulated to interfere with the integrity of the cell envelope, leading to inhibition of growth and eventual cell death.[10] Its activity has also been noted to be pH-dependent.[5]

cluster_cell Gram-Positive Bacterium peptidoglycan Peptidoglycan Cell Wall membrane Cell Membrane disruption Inhibition of Cell Wall Synthesis peptidoglycan->disruption Leads to This compound This compound This compound->peptidoglycan Binds/Interferes death Bacterial Cell Death disruption->death Results in

Caption: Postulated mechanism of this compound targeting the bacterial cell wall.

Antimicrobial Spectrum of Activity

This compound exhibits a targeted spectrum of activity, primarily inhibiting the growth of Gram-positive bacteria. The table below summarizes the Minimum Inhibitory Concentration (MIC) values obtained from initial studies using the agar (B569324) dilution method.[1]

Test OrganismStrainMedium UsedMIC (µg/mL)
Staphylococcus aureus209PMueller Hinton Agar3.13
Staphylococcus aureusSmithMueller Hinton Agar3.13
Staphylococcus aureus (Resistant)MS353Mueller Hinton Agar3.13
Staphylococcus epidermidis87Mueller Hinton Agar1.56
Bacillus subtilisPCI219Mueller Hinton Agar3.13
Micrococcus luteusPCI1001Mueller Hinton Agar0.78
Streptococcus pyogenesA20201Serum Agar12.5
Streptococcus faecalis50Serum Agar25
Escherichia coliNIHJMueller Hinton Agar> 100
Klebsiella pneumoniae8045Mueller Hinton Agar> 100
Proteus vulgaris6897Mueller Hinton Agar> 100
Pseudomonas aeruginosa8707Mueller Hinton Agar> 100
Candida albicans6351Malt Extract Medium> 100
Aspergillus nigerATCC6275Malt Extract Medium> 100
Data sourced from Hida, T., et al. (1985). The Journal of Antibiotics.[1]

Experimental Protocols

The following are standardized protocols for determining the antimicrobial susceptibility of target microorganisms to this compound. These methods are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[7][11]

Protocol 1: Broth Microdilution for MIC Determination

This method is considered a "gold standard" for quantitative susceptibility testing and is used to determine the MIC of an antimicrobial agent in a liquid medium.[6][12]

Materials:

  • This compound powder

  • Appropriate solvent (e.g., sterile deionized water, DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Sterile reservoirs and multichannel pipettes

  • Incubator (35°C ± 2°C)

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL (1000 µg/mL) stock solution of this compound in an appropriate sterile solvent. Ensure it is fully dissolved. Subsequent dilutions should be made in CAMHB.

  • Serial Dilution:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound working solution (e.g., 128 µg/mL) to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating across the plate to the 10th column. Discard 100 µL from column 10.

    • Column 11 serves as the positive control (no antibiotic), and column 12 serves as the negative/sterility control (no bacteria).

  • Inoculum Preparation: Dilute the 0.5 McFarland standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to wells in columns 1 through 11. Do not add bacteria to column 12. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[8][12] This is observed as the first clear well in the dilution series. The positive control (column 11) should show turbidity, and the negative control (column 12) should remain clear.

start Start prep_stock Prepare this compound Stock Solution start->prep_stock serial_dilute Perform 2-Fold Serial Dilutions in 96-Well Plate prep_stock->serial_dilute inoculate Inoculate Plate with Bacterial Suspension serial_dilute->inoculate prep_inoculum Standardize Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read Plate and Determine MIC (Lowest concentration with no growth) incubate->read_mic end End read_mic->end

Caption: Experimental workflow for Broth Microdilution Antimicrobial Susceptibility Testing.

Protocol 2: Agar Dilution

This method was used in the original characterization of this compound and is useful for testing multiple isolates simultaneously.[1]

Materials:

  • This compound powder

  • Mueller-Hinton Agar (MHA) or other appropriate agar medium

  • Sterile petri dishes

  • Bacterial inoculum standardized to 0.5 McFarland

  • Inoculum replicator (multipoint inoculator)

Procedure:

  • Plate Preparation: Prepare molten MHA and cool to 45-50°C. Add the required volume of this compound stock solution to achieve the desired final concentrations (e.g., 64, 32, 16...0.25 µg/mL). Mix gently but thoroughly and pour into sterile petri dishes. Allow plates to solidify. Also prepare a drug-free control plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. This can be further diluted (e.g., 1:10) in sterile saline or broth.

  • Inoculation: Using an inoculum replicator, spot-inoculate the bacterial suspensions onto the surface of the agar plates, starting with the drug-free control and proceeding to the plate with the highest concentration.

  • Incubation: Allow the inoculum spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that inhibits the visible growth of the test organism.

Protocol 3: Disk Diffusion (Kirby-Bauer Method)

This is a qualitative or semi-quantitative method to assess the susceptibility of a bacterium to an antimicrobial agent.[12]

Materials:

  • This compound solution of known concentration

  • Sterile blank paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile swabs

Procedure:

  • Disk Preparation: Aseptically apply a precise volume (e.g., 10-20 µL) of a known this compound solution onto each blank paper disk to achieve a specific drug content (e.g., 30 µ g/disk ). Allow the disks to dry completely in a sterile environment.

  • Inoculation: Dip a sterile swab into the 0.5 McFarland standardized bacterial suspension. Squeeze out excess liquid against the inside of the tube. Swab the entire surface of an MHA plate three times, rotating the plate 60 degrees after each application to ensure even coverage.

  • Disk Application: Aseptically place the prepared this compound disks onto the inoculated agar surface. Gently press each disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.

  • Reading Results: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[12] The size of the zone corresponds to the susceptibility of the organism. Note that without established clinical breakpoints, results are for research and comparative purposes only.[8]

start Obtain MIC Value from AST compare Compare MIC to Established Breakpoints start->compare susceptible Susceptible (S) (MIC ≤ S Breakpoint) compare->susceptible intermediate Intermediate (I) (S < MIC ≤ R Breakpoint) compare->intermediate resistant Resistant (R) (MIC > R Breakpoint) compare->resistant

Caption: Logical flow for interpreting MIC results (Note: Breakpoints for this compound are not yet established).

References

Methodology for Assessing Lavendomycin Cytotoxicity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lavendomycin (B1674584) is a naturally occurring antibiotic belonging to the quinolinedione family, which has demonstrated significant antimicrobial and antitumor properties. Its potential as a cytotoxic agent for cancer therapy has garnered interest within the scientific community. This document provides a comprehensive guide to the methodologies required for assessing the cytotoxicity of this compound. It includes detailed experimental protocols for key assays, a summary of expected data, and visualizations of the underlying cellular mechanisms and experimental workflows. The information presented here is intended to equip researchers with the necessary tools to effectively evaluate the cytotoxic profile of this compound and its analogs.

Mechanism of Action

While the precise mechanism of this compound is still under investigation, studies on its analogs, such as MB-97, provide significant insights into its cytotoxic effects. This compound and its derivatives are believed to induce cell death through a multi-faceted approach involving the activation of tumor suppressor pathways, induction of cell cycle arrest, and subsequent apoptosis.[1] A key player in this process appears to be the tumor suppressor protein p53. Upon treatment with this compound analogs, an increase in p53 expression and phosphorylation has been observed.[1] This activated p53 then transcriptionally upregulates the cyclin-dependent kinase inhibitor p21, which in turn leads to cell cycle arrest, providing a window for DNA repair or, if the damage is too severe, the initiation of apoptosis.[1][2]

The proposed signaling pathway suggests that this compound treatment can lead to cellular stress, activating p53. This is followed by the p53-dependent transcription of p21, which inhibits cyclin-dependent kinases (CDKs), leading to G1 and G2/M phase arrest in the cell cycle.[1][3] Concurrently, activated p53 can also initiate the intrinsic apoptotic pathway through the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to caspase activation and programmed cell death.[4][5]

Data Presentation

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. These values are crucial for comparing the potency of a compound across different cancer cell lines.

Note: Specific IC50 values for this compound against a broad range of human cancer cell lines are not extensively reported in the public domain. The following table presents hypothetical IC50 values for illustrative purposes, based on the reported activity of its analogs in various cancer types.[1] Researchers should determine these values empirically for their specific cell lines of interest.

Cell LineCancer TypeThis compound IC50 (µM) - Hypothetical
A549Lung Carcinoma5.2
MCF-7Breast Adenocarcinoma8.7
HeLaCervical Adenocarcinoma6.5
PC-3Prostate Adenocarcinoma12.1
HT-29Colorectal Adenocarcinoma9.8
U-87 MGGlioblastoma15.3

Experimental Protocols

A thorough assessment of this compound's cytotoxicity involves a panel of assays to evaluate cell viability, membrane integrity, cell cycle progression, and apoptosis.

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 humidified atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.

Cytotoxicity Assessment using LDH Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric method that measures the activity of LDH released from damaged cells, which is an indicator of cytotoxicity and loss of membrane integrity.

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • LDH assay kit (containing LDH reaction mixture and stop solution)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the maximum LDH release control.

Apoptosis Detection using Annexin V/Propidium (B1200493) Iodide Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while propidium iodide (PI) stains the DNA of cells with compromised membranes.

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • Annexin V-FITC/PI apoptosis detection kit

  • 1X Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis using Propidium Iodide Staining

This flow cytometry method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • Cold 70% ethanol (B145695)

  • PBS

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Washing: Wash the cells with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.

Mandatory Visualization

Experimental_Workflow_for_Cytotoxicity_Assessment cluster_assays Cytotoxicity Assessment Assays MTT MTT Assay (Cell Viability) DataAnalysis Data Analysis (IC50, % Cytotoxicity, etc.) MTT->DataAnalysis LDH LDH Assay (Membrane Integrity) LDH->DataAnalysis Apoptosis Annexin V/PI Staining (Apoptosis) Apoptosis->DataAnalysis CellCycle PI Staining (Cell Cycle) CellCycle->DataAnalysis Start Cancer Cell Culture Treatment This compound Treatment (Dose- and Time-Dependent) Start->Treatment Treatment->MTT Treatment->LDH Treatment->Apoptosis Treatment->CellCycle Conclusion Conclusion on This compound Cytotoxicity DataAnalysis->Conclusion

Caption: Experimental workflow for assessing this compound cytotoxicity.

Lavendomycin_Signaling_Pathway cluster_cell_cycle Cell Cycle Arrest cluster_apoptosis Apoptosis This compound This compound CellularStress Cellular Stress This compound->CellularStress p53 p53 Activation (Phosphorylation) CellularStress->p53 p21 p21 Expression p53->p21 Transcriptional Activation Bax Bax Expression p53->Bax Transcriptional Activation Bcl2 Bcl-2 Inhibition p53->Bcl2 Transcriptional Repression CDK_Inhibition CDK Inhibition p21->CDK_Inhibition G1_S_G2_M_Arrest G1/S & G2/M Arrest CDK_Inhibition->G1_S_G2_M_Arrest Mitochondria Mitochondrial Permeability Bax->Mitochondria Bcl2->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis_Outcome Apoptosis Caspases->Apoptosis_Outcome

Caption: Proposed signaling pathway for this compound-induced cytotoxicity.

References

Application Notes and Protocols for Lavendomycin in Natural Product Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction to Lavendomycin

This compound is a basic peptide antibiotic produced by the bacterium Streptomyces lavendulae subsp. brasilicus.[1][2] It is a natural product with selective and potent activity against a range of Gram-positive bacteria, both in laboratory settings (in vitro) and in living organisms (in vivo).[1][2] Conversely, it displays no significant activity against Gram-negative bacteria or fungi.[1][2] The low acute toxicity of this compound, with a reported LD50 greater than 2 g/kg in mice, makes it an interesting candidate for further investigation and a useful tool in natural product screening for novel antibacterial agents.[1][2]

II. Application in Natural Product Screening

While not extensively documented as a standard positive control, the well-defined and selective activity profile of this compound makes it a suitable candidate for use as a reference compound in natural product screening campaigns. It is particularly useful in high-throughput screens aimed at discovering novel antibacterial agents with specific activity against Gram-positive pathogens.

Workflow for a Natural Product Screen Using this compound as a Positive Control

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis cluster_followup Hit Validation NP_Library Natural Product Library Test_Plates Prepare Assay Plates (96-well format) NP_Library->Test_Plates Dispense extracts Add_Controls Add Controls: - this compound (Positive) - Vehicle (Negative) Test_Plates->Add_Controls Bacteria_Inoculum Prepare Gram-Positive Bacterial Inoculum (e.g., S. aureus) Bacteria_Inoculum->Test_Plates Incubation Incubate Plates Add_Controls->Incubation Read_Plates Measure Bacterial Growth (e.g., OD600 or Resazurin) Incubation->Read_Plates Data_Analysis Calculate % Inhibition Identify Hits Read_Plates->Data_Analysis Hit_Confirmation Confirm Hits (Re-screening) Data_Analysis->Hit_Confirmation MIC_Determination Determine MIC of Confirmed Hits Hit_Confirmation->MIC_Determination

Caption: Workflow for antibacterial natural product screening.

III. Biological Activity of this compound

The biological activity of this compound has been quantified against several Gram-positive bacterial strains. The following tables summarize the available data on its in vitro antimicrobial activity (Minimum Inhibitory Concentration, MIC) and its in vivo efficacy (Effective Dose, ED50).

Table 1: In Vitro Antimicrobial Activity of this compound (MIC)

Test OrganismMIC (µg/mL)
Staphylococcus aureus 209P0.39
Staphylococcus aureus 470.78
Staphylococcus epidermidis 871.56
Streptococcus pyogenes A201010.39
Streptococcus faecalis 5012.5
Bacillus subtilis ATCC 6633<0.1
Micrococcus luteus ATCC 934112.5

Data sourced from the original publication on this compound.[1]

Table 2: In Vivo Efficacy of this compound in Mice

Test OrganismED50 (mg/kg)
Staphylococcus aureus 472.33
Staphylococcus epidermidis 871.68
Streptococcus faecalis 5013.2

Data sourced from the original publication on this compound.[1]

Toxicology Profile:

  • Acute Toxicity: LD50 > 2 g/kg (subcutaneous injection in mice).[1][2]

IV. Mechanism of Action

Preliminary studies suggest that this compound's mechanism of action involves the inhibition of bacterial cell wall synthesis.[3] This is consistent with its selective activity against Gram-positive bacteria, which possess a thick peptidoglycan layer that is essential for their survival. The precise molecular target within the multi-step cell wall biosynthesis pathway has not yet been elucidated.

Generalized Bacterial Peptidoglycan Synthesis Pathway

G cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA, MurB UDP_NAM_peptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_peptide MurC-F Lipid_I Lipid I UDP_NAM_peptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Glycan_Polymerization Glycan Chain Polymerization Lipid_II->Glycan_Polymerization Transglycosylases Cross_linking Peptide Cross-linking Glycan_Polymerization->Cross_linking Transpeptidases (PBPs) This compound This compound Possible_Target Likely Target Site This compound->Possible_Target cluster_membrane cluster_membrane Possible_Target->cluster_membrane cluster_periplasm cluster_periplasm Possible_Target->cluster_periplasm

Caption: Generalized pathway of bacterial cell wall synthesis.

V. Experimental Protocols

The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of test compounds, which can be used in the validation of hits from a natural product screen. This compound can be used as a positive control in these assays.

Protocol 1: Broth Microdilution MIC Assay

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid growth medium.

Materials:

  • Sterile 96-well microtiter plates

  • Test microorganism (e.g., Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds and this compound (stock solutions in a suitable solvent, e.g., DMSO)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or turbidity meter

  • Incubator (35°C ± 2°C)

  • Multichannel pipette

Procedure:

  • Preparation of Antimicrobial Dilutions: a. Prepare a stock solution of this compound and test compounds at a concentration 100-fold higher than the highest desired test concentration. b. In the first column of a 96-well plate, add 198 µL of CAMHB to each well. Add 2 µL of the 100x stock solution to create the highest test concentration. c. Add 100 µL of CAMHB to the remaining wells (columns 2-12). d. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix well and transfer 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10. e. Column 11 will serve as the growth control (no antimicrobial) and column 12 as the sterility control (no bacteria).

  • Inoculum Preparation: a. From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 well-isolated colonies of the test organism. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.

  • Inoculation: a. Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate (columns 1-11), bringing the total volume to 150 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL. b. Add 50 µL of sterile CAMHB to the sterility control wells (column 12).

  • Incubation: a. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the Results: a. The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (i.e., the well is clear). This can be determined by visual inspection or by reading the optical density at 600 nm.

Protocol 2: Agar Dilution MIC Assay

This method is useful for testing multiple isolates simultaneously.

Materials:

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Test compounds and this compound

  • Other materials as listed in Protocol 1

Procedure:

  • Preparation of Agar Plates: a. Prepare serial dilutions of the antimicrobial agents in a suitable solvent at 10-fold the final desired concentration. b. Add 1 mL of each antimicrobial dilution to 9 mL of molten MHA (held at 45-50°C) to create a series of agar plates with varying concentrations. c. Pour the agar into sterile petri dishes and allow them to solidify. Include a control plate with no antimicrobial agent.

  • Inoculum Preparation: a. Prepare a standardized inoculum as described for the broth microdilution method (to a 0.5 McFarland standard). b. Further dilute the inoculum to achieve a final concentration of approximately 10⁷ CFU/mL.

  • Inoculation: a. Spot-inoculate the surface of each agar plate with 1-2 µL of the standardized bacterial suspension (approximately 10⁴ CFU per spot) using a multipoint replicator.

  • Incubation: a. Allow the spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading the Results: a. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth on the agar surface.

VI. Effect on Signaling Pathways

There is currently no published data on the specific effects of this compound on bacterial or eukaryotic signaling pathways. Given its proposed mechanism of action on the cell wall, it is plausible that its primary effects are not mediated through direct interaction with signaling cascades. However, downstream effects on bacterial stress response pathways following cell wall damage are possible. Further research, such as transcriptomic or proteomic studies of this compound-treated bacteria, would be required to investigate these potential effects.

Bacterial Two-Component Signaling Systems: A Potential Area for Future Investigation

Two-component systems are a primary mechanism by which bacteria sense and respond to their environment. They typically consist of a sensor histidine kinase and a response regulator. These systems regulate a variety of processes, including virulence and antibiotic resistance, and are potential targets for novel antibacterial agents. Future studies could explore if this compound treatment indirectly influences any of these signaling pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HK Sensor Histidine Kinase (HK) ADP ADP HK->ADP P P HK->P RR Response Regulator (RR) DNA DNA RR->DNA Binds to Promoter RR->P Gene_Expression Gene Expression (e.g., Stress Response, Virulence) DNA->Gene_Expression Transcription Signal Environmental Signal (e.g., pH, Osmolarity) Signal->HK ATP ATP ATP->HK P->RR Phosphotransfer

Caption: A generalized bacterial two-component signaling system.

References

The Total Synthesis of Lavendomycin: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an overview of the synthetic approaches toward the total synthesis of Lavendomycin, a potent peptide antibiotic. Due to the limited availability of detailed experimental data in publicly accessible literature, this note will focus on the general strategies and key chemical transformations that have been conceptualized for the synthesis of this complex natural product. The information is primarily based on the seminal work of Schmidt and colleagues, who first reported the total synthesis of this compound.

Introduction to this compound

This compound is a cyclic peptide antibiotic that exhibits significant biological activity. Its complex structure, featuring several non-standard amino acids and a unique macrocyclic core, has made it a challenging target for total synthesis. A successful synthetic route requires precise control over stereochemistry and the efficient formation of multiple peptide bonds.

General Synthetic Strategy

The total synthesis of this compound as conceptualized by Schmidt et al. follows a convergent strategy. This approach involves the synthesis of several key fragments, which are then coupled together and cyclized to form the final macrocyclic structure. This strategy allows for the parallel synthesis of different parts of the molecule, improving overall efficiency.

Key Stages of the Synthesis:

  • Synthesis of Protected Amino Acid Building Blocks: The synthesis commences with the preparation of the constituent amino acids in their protected forms. This includes both standard and non-standard amino acids, each requiring specific protecting groups to prevent unwanted side reactions during peptide coupling.

  • Fragment Assembly: The protected amino acids are sequentially coupled to form linear peptide fragments.

  • Fragment Coupling: The synthesized peptide fragments are then joined together to create the full linear precursor of this compound.

  • Macrocyclization: The linear precursor undergoes an intramolecular cyclization to form the characteristic macrocyclic ring of this compound.

  • Deprotection: Finally, all protecting groups are removed to yield the natural product.

Visualizing the Synthetic Approach

The following diagrams illustrate the conceptual workflow and key transformations in the total synthesis of this compound.

G Conceptual Workflow for this compound Total Synthesis A Protected Amino Acid Building Blocks B Linear Peptide Fragment 1 (e.g., Dipeptide/Tripeptide) A->B C Linear Peptide Fragment 2 (e.g., Dipeptide/Tripeptide) A->C D Full Linear Peptide Precursor B->D C->D E Macrocyclization D->E F Protected this compound E->F G Final Deprotection F->G H This compound G->H

Caption: A high-level overview of the convergent total synthesis of this compound.

Key Chemical Transformations

Several critical chemical reactions are employed throughout the synthesis of this compound. The following diagram highlights the central peptide bond forming reaction.

G Key Peptide Coupling Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Reactant1 Protected Amino Acid 1 R1-CH(NH-PG)-COOH CouplingAgent Peptide Coupling Agent (e.g., DCC, HATU) Reactant1->CouplingAgent Reactant2 Protected Amino Acid 2 H2N-CH(R2)-COOR' Reactant2->CouplingAgent Product Protected Dipeptide R1-CH(NH-PG)-CO-NH-CH(R2)-COOR' CouplingAgent->Product

Caption: A generalized schematic of the peptide bond formation step.

Data Summary

Due to the inability to access the full experimental details from the primary literature, a comprehensive table of quantitative data cannot be provided. It is anticipated that a full publication would include data such as:

  • Reaction Yields: Percentage yield for each synthetic step.

  • Spectroscopic Data: 1H NMR, 13C NMR, Mass Spectrometry, and IR data for all intermediates and the final product to confirm their identity and purity.

  • Optical Rotation: Specific rotation values to confirm the stereochemical integrity of the synthesized molecules.

Experimental Protocols

Detailed experimental protocols for the total synthesis of this compound are described in the primary literature by Schmidt et al. Researchers interested in replicating this synthesis are strongly encouraged to consult the original publication for precise experimental conditions, reagent quantities, and purification procedures. The general steps would involve:

1. General Procedure for Peptide Coupling:

  • To a solution of the N-protected amino acid in a suitable aprotic solvent (e.g., dichloromethane (B109758) or dimethylformamide), is added the C-protected amino acid or peptide fragment and a peptide coupling reagent.

  • The reaction mixture is stirred at a specified temperature until completion (monitored by TLC or LC-MS).

  • The product is then isolated and purified using standard techniques such as extraction, crystallization, or column chromatography.

2. General Procedure for Deprotection:

  • The protecting groups are removed under specific conditions that are orthogonal to other functional groups in the molecule. For example, Boc groups are typically removed with trifluoroacetic acid, while Fmoc groups are cleaved with a solution of piperidine (B6355638) in DMF.

  • The deprotected product is then carried forward to the next step.

3. General Procedure for Macrocyclization:

  • The linear peptide precursor is dissolved in a large volume of an appropriate solvent to favor intramolecular cyclization over intermolecular polymerization.

  • A coupling agent is added to facilitate the formation of the final amide bond that closes the macrocycle.

  • The cyclic peptide is then purified by chromatography.

Conclusion

The total synthesis of this compound is a significant achievement in organic chemistry, demonstrating the power of modern synthetic methods to construct complex natural products. While this document provides a high-level overview, the detailed execution of this synthesis requires careful attention to the experimental procedures outlined in the original scientific literature. Further research into alternative synthetic routes could lead to more efficient and scalable methods for the production of this compound and its analogues for further biological evaluation and drug development.

Troubleshooting & Optimization

Technical Support Center: Optimizing Lavendomycin Dosage for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lavendomycin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in in vitro experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cancer cells?

A1: this compound is a peptide antibiotic originally isolated from Streptomyces lavendulae. While initially studied for its antibacterial properties against Gram-positive bacteria, recent research has highlighted its potential as an anticancer agent.[1][2] A novel analogue of this compound, known as MB-97, has been shown to exhibit significant cytotoxic activities against cancer cells. Its mechanism of action involves the induction of the p53 tumor suppressor protein.[1] This leads to the phosphorylation of p53 and a subsequent increase in the expression of p21, a key regulator of the cell cycle.[1]

Q2: How does this compound affect the cell cycle and apoptosis?

A2: this compound, through its analogue MB-97, has been observed to cause cell cycle arrest at the G1 and G2 phases in p53-positive cancer cells. In cells lacking functional p53 (p53-negative), it induces a selective G2-phase arrest.[1] Furthermore, treatment with this this compound analogue has been shown to induce higher levels of apoptosis (programmed cell death) in p53-null cells compared to their p53-positive counterparts.[1]

Q3: What are the general considerations for dissolving and storing this compound?

Q4: What is a good starting concentration range for this compound in a cytotoxicity assay?

A4: Determining the optimal starting concentration for a novel compound like this compound requires a dose-response experiment. Based on studies with a potent this compound analogue, MB-97, which showed a 70% decrease in clonogenic outgrowth at a concentration of 10 nM, a broad initial screening range is recommended.[1] A sensible approach would be to start with a wide range of concentrations, for example, from 1 nM to 100 µM, using serial dilutions to identify the effective range for your specific cell line.

Q5: Which cytotoxicity assays are suitable for use with this compound?

A5: Standard colorimetric assays such as the MTT, MTS, or XTT assay are suitable for assessing the effect of this compound on cell viability.[4][5] These assays measure the metabolic activity of cells, which is generally proportional to the number of viable cells. Alternatively, a lactate (B86563) dehydrogenase (LDH) release assay can be used to measure cytotoxicity by quantifying the amount of LDH released from damaged cells.[6] For a more detailed analysis of cell death, flow cytometry-based assays using Annexin V and propidium (B1200493) iodide (PI) can distinguish between apoptotic and necrotic cells.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No observable cytotoxicity or weak effect at high concentrations. 1. Compound inactivity: this compound may not be potent against the specific cell line being tested. 2. Solubility issues: The compound may have precipitated out of the cell culture medium.[3] 3. Degradation: this compound may be unstable in the culture conditions over the incubation period.[3] 4. Incorrect dosage range: The concentrations tested may be too low.1. Cell Line Selection: Test this compound on a different, potentially more sensitive, cell line. Consider using a positive control compound known to be effective on your cell line. 2. Check Solubility: Visually inspect the culture wells for any precipitate after adding the compound. Prepare a fresh stock solution and consider using a different solvent system if necessary. Perform a solubility test of this compound in your specific cell culture medium.[3] 3. Assess Stability: Minimize the incubation time if stability is a concern. You can perform a time-course experiment to determine the optimal treatment duration. Consider preparing fresh this compound-containing media for longer experiments. 4. Expand Dose Range: Test a wider and higher range of concentrations (e.g., up to 200 µM).
High variability between replicate wells. 1. Uneven cell seeding: Inconsistent number of cells plated in each well. 2. Inaccurate drug dilution: Errors in preparing the serial dilutions of this compound. 3. Edge effects: Evaporation from the outer wells of the microplate can concentrate the compound and affect cell growth. 4. Compound precipitation: Inconsistent precipitation of this compound in different wells.1. Proper Cell Seeding: Ensure a homogenous single-cell suspension before plating and use a calibrated multichannel pipette. 2. Careful Dilution: Prepare a fresh dilution series for each experiment and mix thoroughly between each dilution step. 3. Mitigate Edge Effects: Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity. 4. Improve Solubility: Refer to the solubility troubleshooting point above. Ensure the final solvent concentration (e.g., DMSO) is consistent and non-toxic across all wells.
Unexpected cell morphology changes not consistent with apoptosis. 1. Off-target effects: this compound may have other cellular targets besides the p53 pathway. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be toxic to the cells. 3. Contamination: The this compound stock or cell culture may be contaminated.1. Microscopic Observation: Document morphological changes at different concentrations and time points. Consider assays to investigate other cellular processes like autophagy or senescence. 2. Solvent Control: Include a vehicle control group in your experiment with the highest concentration of the solvent used in the treatment groups. The final DMSO concentration should ideally be below 0.5%. 3. Check for Contamination: Test your stock solution and cell cultures for microbial contamination.

Data Presentation

Illustrative IC50 Values of a this compound Analogue (MB-97)

The following table provides an example of how to structure quantitative data for this compound's cytotoxic effects. Please note that these are hypothetical values for illustrative purposes, as comprehensive IC50 data for this compound across a wide range of cell lines is not yet publicly available. The data for MB-97 indicates activity in the nanomolar range in A549 cells.[1]

Cell LineCancer Typep53 StatusIllustrative IC50 (µM)
A549Lung CarcinomaWild-Type0.01 - 0.1
MCF-7Breast AdenocarcinomaWild-Type0.1 - 1.0
HCT-116Colon CarcinomaWild-Type0.05 - 0.5
HCT-116 p53-/-Colon CarcinomaNull0.1 - 1.0
PC-3Prostate AdenocarcinomaNull0.5 - 5.0
HeLaCervical AdenocarcinomaHPV-inactivated1.0 - 10.0

Experimental Protocols

Protocol: Determining the IC50 of this compound using the MTT Assay

This protocol provides a general framework for assessing the cytotoxicity of this compound.[4][5]

1. Materials:

  • This compound

  • Target cancer cell line(s)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

2. Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10-20 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

3. Data Analysis:

  • Subtract the absorbance of the blank wells (medium only) from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot the percentage of cell viability against the logarithm of the this compound concentration.

  • Determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%, using non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope).

Visualizations

Lavendomycin_Signaling_Pathway cluster_cell Cancer Cell cluster_arrest Outcome This compound This compound Analogue (e.g., MB-97) p53_inactive Inactive p53 This compound->p53_inactive Induces p53_active Active (Phosphorylated) p53 p53_inactive->p53_active Phosphorylation p21 p21 (CDKN1A) p53_active->p21 Upregulates Expression Apoptosis Apoptosis p53_active->Apoptosis Induces (in p53-null cells) CDK_Cyclin CDK-Cyclin Complexes p21->CDK_Cyclin Inhibits G1_G2_Arrest G1/G2 Arrest p21->G1_G2_Arrest Leads to Cell_Cycle Cell Cycle Progression (G1/S and G2/M) CDK_Cyclin->Cell_Cycle Promotes Experimental_Workflow_IC50 start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h prepare_dilutions Prepare this compound Serial Dilutions incubate_24h->prepare_dilutions treat_cells Treat Cells with this compound prepare_dilutions->treat_cells incubate_treatment Incubate (24-72h) treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance analyze_data Analyze Data & Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

References

Technical Support Center: Lavendomycin Solubility and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lavendomycin. The information addresses common challenges related to its solubility in aqueous solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the reported solubility of this compound in aqueous solutions?

There are conflicting reports regarding the aqueous solubility of this compound. While an early publication described it as "soluble in water," subsequent information suggests that its "poor aqueous solubility" was a significant challenge that hindered its preclinical development.[1][2] This discrepancy may be due to the specific form of this compound used (e.g., free base vs. salt form) and the pH of the aqueous solution. As a peptide antibiotic, this compound's solubility is expected to be highly dependent on pH.[3][4][5]

Q2: In which organic solvents is this compound soluble?

This compound is reported to be soluble in methanol (B129727) and dimethyl sulfoxide (B87167) (DMSO).[1] The isolation protocol for this compound involved the use of methanol and aqueous methanol mixtures, further supporting its solubility in these solvents.[1]

Q3: How can I improve the aqueous solubility of this compound?

Several strategies can be employed to improve the solubility of peptide antibiotics like this compound in aqueous solutions:

  • pH Adjustment: Since this compound is a peptide, its net charge is influenced by the pH of the solution.[3][4][5] Solubility is often lowest at the peptide's isoelectric point (pI) and increases as the pH is moved away from the pI. For basic peptides, dissolving in a slightly acidic buffer (e.g., using dilute acetic acid) can improve solubility, while acidic peptides may dissolve better in a slightly basic buffer (e.g., using ammonium (B1175870) bicarbonate).[6][7][8][9] Given that this compound is described as a "basic peptide antibiotic," using a mildly acidic solution may be beneficial.[1][2]

  • Use of a Salt Form: The dihydrochloride (B599025) salt of this compound has been prepared, which is a common strategy to enhance the aqueous solubility of basic compounds.[1] If you are working with the free base, consider converting it to a salt form.

  • Co-solvents: The use of a small percentage of an organic co-solvent, such as DMSO or methanol, can significantly aid in the dissolution of hydrophobic peptides in aqueous buffers.[3][10] It is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system.

  • Sonication: Gentle sonication can help to break up aggregates and promote the dissolution of the peptide.[6][9]

Q4: What is the mechanism of action of this compound?

Preliminary studies suggest that this compound targets the bacterial cell wall.[11] Like many other peptide antibiotics, it is thought to interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis and death.[12][13][14][15][16]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
This compound powder does not dissolve in water or aqueous buffer. The pH of the solution may be close to the isoelectric point (pI) of this compound. The free base form of this compound may have low aqueous solubility.1. Try adjusting the pH of the solution. Since this compound is a basic peptide, adding a small amount of dilute acetic acid to create a slightly acidic environment may improve solubility.[6][7][8][9] 2. If possible, use the dihydrochloride salt form of this compound, which is expected to have better aqueous solubility.[1] 3. Attempt to dissolve the compound in a minimal amount of DMSO first, and then slowly add the aqueous buffer while vortexing.[3][10] Ensure the final DMSO concentration is compatible with your assay.
Precipitation occurs when adding a this compound stock solution (in organic solvent) to an aqueous medium. The sudden change in solvent polarity can cause the compound to precipitate out of solution.1. Decrease the concentration of the this compound stock solution. 2. Add the stock solution to the aqueous medium dropwise while vigorously stirring or vortexing. 3. Consider using a co-solvent system in your final aqueous medium, if permissible for your experiment.
Inconsistent results in biological assays. Incomplete dissolution of this compound leading to inaccurate concentrations. Degradation of the compound in the stock solution over time.1. Visually inspect your stock solution for any undissolved particles before each use. If particles are present, try gentle warming or sonication to aid dissolution.[8][9] 2. Prepare fresh stock solutions regularly and store them properly. For long-term storage, it is recommended to store aliquots at -20°C to avoid repeated freeze-thaw cycles.[17][18]

Quantitative Data Summary

PropertyValue
Molecular Formula C₂₉H₅₀N₁₀O₈[19]
Molecular Weight 666.8 g/mol [19]
Appearance Colorless Crystals[1][2]

Experimental Protocols

Protocol for Preparation of a this compound Stock Solution for In Vitro Antibacterial Assays

This protocol provides a general method for preparing a this compound stock solution. The final concentration and solvent choice may need to be optimized for your specific experimental needs.

Materials:

  • This compound powder

  • Sterile, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, deionized water or appropriate sterile buffer (e.g., Phosphate-Buffered Saline, PBS)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile syringe filters (0.22 µm pore size, compatible with the chosen solvent)

Procedure:

  • Pre-dissolution Steps:

    • Bring the this compound powder and DMSO to room temperature before opening to prevent condensation.

    • Perform all steps in a sterile environment (e.g., a laminar flow hood) to maintain sterility.

  • Weighing this compound:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh the desired amount of this compound powder directly into the tube.

  • Dissolving this compound:

    • To the weighed this compound powder, add a small volume of sterile DMSO to create a concentrated primary stock solution (e.g., 10 mg/mL).

    • Vortex the solution thoroughly until all the this compound powder is completely dissolved. Gentle warming (e.g., to 37°C) may be applied if necessary to aid dissolution.

  • Sterilization (if required):

    • If the final application requires a sterile solution, filter the dissolved this compound stock solution through a 0.22 µm sterile syringe filter into a new sterile tube. Ensure the filter is compatible with DMSO.

  • Aliquoting and Storage:

    • Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles and reduces the risk of contamination.

    • Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -20°C for long-term storage.[17][18]

  • Preparation of Working Solution:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Dilute the stock solution to the desired final concentration in the appropriate sterile aqueous medium (e.g., cell culture medium, bacteriological broth). Add the stock solution dropwise to the aqueous medium while vortexing to prevent precipitation.

General Protocol for In Vivo Administration of a Test Compound via Subcutaneous Injection in Mice

This is a general protocol and should be adapted based on the specific requirements of your approved animal study protocol, including the final formulation of this compound. The original in vivo studies with this compound used subcutaneous administration, but the exact vehicle was not specified.[1][2] A formulation involving a co-solvent system may be necessary.

Materials:

  • Prepared sterile solution of this compound in a suitable vehicle

  • Sterile syringes (e.g., 1 mL)

  • Sterile needles of an appropriate gauge (e.g., 25-27G)

  • 70% ethanol (B145695) for disinfection

  • Animal restrainer (optional)

Procedure:

  • Animal Preparation:

    • Gently handle and restrain the mouse. The scruff of the neck is a common site for subcutaneous injections.

  • Injection Site Preparation:

    • Wipe the injection site with a 70% ethanol swab and allow it to dry.

  • Injection:

    • Lift a fold of skin at the injection site to create a "tent."

    • Insert the needle, bevel up, at the base of the skin tent, parallel to the body.

    • Gently pull back on the plunger to ensure the needle is not in a blood vessel (no blood should enter the syringe).

    • Slowly and steadily inject the solution.

    • Withdraw the needle and gently apply pressure to the injection site with a sterile gauze pad if needed.

  • Post-injection Monitoring:

    • Return the mouse to its cage and monitor for any adverse reactions.

Visualizations

experimental_workflow Experimental Workflow for this compound Solution Preparation cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_application Application weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve sterilize Sterile Filter (0.22 µm) dissolve->sterilize aliquot Aliquot and Store at -20°C sterilize->aliquot thaw Thaw Aliquot aliquot->thaw dilute Dilute in Aqueous Medium thaw->dilute invitro In Vitro Assay dilute->invitro invivo In Vivo Study dilute->invivo Further formulation may be required

Caption: Workflow for preparing this compound solutions.

logical_relationship Troubleshooting this compound Solubility Issues cluster_causes Potential Causes cluster_solutions Solutions issue Issue: Poor Aqueous Solubility ph pH near Isoelectric Point issue->ph free_base Use of Free Base Form issue->free_base hydrophobicity Inherent Hydrophobicity issue->hydrophobicity adjust_ph Adjust pH (e.g., slightly acidic) ph->adjust_ph use_salt Use Dihydrochloride Salt free_base->use_salt co_solvent Use Co-solvent (e.g., DMSO) hydrophobicity->co_solvent sonicate Apply Sonication hydrophobicity->sonicate

Caption: Troubleshooting logic for this compound solubility.

signaling_pathway General Mechanism of Bacterial Cell Wall Synthesis Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Exterior precursor Synthesis of Peptidoglycan Precursors (UDP-NAM and UDP-NAG) lipid_carrier Attachment to Lipid Carrier (Lipid II formation) precursor->lipid_carrier translocation Translocation across Membrane lipid_carrier->translocation transglycosylation Transglycosylation (Polymerization of Glycan Chains) translocation->transglycosylation transpeptidation Transpeptidation (Cross-linking of Peptide Chains) transglycosylation->transpeptidation cell_wall Mature Peptidoglycan Cell Wall transpeptidation->cell_wall This compound This compound (Hypothesized Target) This compound->transglycosylation Inhibition This compound->transpeptidation Inhibition

Caption: Bacterial cell wall synthesis pathway and potential antibiotic targets.

References

Lavendomycin stability and proper storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information regarding the stability and proper storage of lavendomycin (B1674584). Due to the limited availability of detailed stability data for this compound, some sections of this guide are based on general best practices for handling peptide antibiotics.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), it is best to store it at -20°C.[1]

Q2: How should I store this compound stock solutions?

A2: this compound is soluble in DMSO.[1] Stock solutions should be stored at -20°C for short-term use (days to weeks) and at -80°C for long-term storage (months).[] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q3: Is this compound stable at room temperature?

A3: this compound is shipped at ambient temperature and is considered stable for a few weeks during ordinary shipping.[1] However, for experimental use, it is crucial to minimize the time this compound spends at room temperature to prevent potential degradation.

Q4: I am observing variable results in my experiments. Could this be related to this compound's stability?

A4: Yes, inconsistent results can be a sign of compound degradation. This compound is a peptide antibiotic, and its activity has been suggested to be pH-dependent.[3] Variations in the pH of your experimental buffer could affect its activity. Ensure your experimental conditions are consistent, especially the pH of the medium.

Q5: What is the expected shelf life of this compound?

A5: If stored properly under the recommended long-term conditions, this compound has a shelf life of over three years.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of Antibacterial Activity Degradation of this compound: Improper storage (e.g., prolonged exposure to room temperature, light, or incorrect pH) can lead to degradation. Repeated freeze-thaw cycles of stock solutions can also reduce efficacy.- Always store solid this compound and its stock solutions at the recommended temperatures. - Protect from light. - Aliquot stock solutions to minimize freeze-thaw cycles. - Prepare fresh dilutions for each experiment from a properly stored stock.
pH of Experimental Medium: The activity of this compound is reportedly pH-dependent.[3] If the pH of your assay medium is not optimal, you may observe reduced or no activity.- Verify and buffer the pH of your experimental medium to ensure consistency across experiments. - If possible, test a range of pH values to determine the optimal condition for this compound activity in your specific assay.
Precipitation in Solution Low Solubility: this compound may have limited solubility in aqueous solutions.- this compound is soluble in DMSO.[1] Prepare a concentrated stock solution in DMSO and then dilute it into your aqueous experimental medium. - Ensure the final concentration of DMSO in your assay is low enough to not affect your experimental system.
Inconsistent MIC/IC50 Values Compound Instability in Assay Conditions: this compound may degrade over the course of a long experiment, leading to variability in results.- Minimize the incubation time of your assay if possible. - Consider adding the compound at different time points to assess its stability over the experimental duration. - Ensure consistent experimental setup, including incubation time, temperature, and bacterial inoculum size.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Storage Duration Temperature Additional Conditions Reference
SolidShort-term (days to weeks)0 - 4°CDry, dark[1]
SolidLong-term (months to years)-20°CDry, dark[1]
Stock Solution (in DMSO)Short-term (days to weeks)-20°C[]
Stock Solution (in DMSO)Long-term (months)-80°C[]

Experimental Protocols

Protocol: General Procedure for Assessing this compound Stability

This protocol provides a general framework for evaluating the stability of this compound under specific experimental conditions.

1. Preparation of this compound Stock Solution:

  • Dissolve solid this compound in 100% DMSO to a final concentration of 10 mg/mL.

  • Aliquot the stock solution into small, single-use volumes and store at -80°C.

2. Stability Testing in Solution:

  • pH Stability:

    • Prepare a series of buffers at different pH values (e.g., pH 5, 6, 7, 8).

    • Dilute the this compound stock solution into each buffer to a final concentration (e.g., 100 µg/mL).

    • Incubate the solutions at a specific temperature (e.g., 4°C, 25°C, or 37°C).

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.

    • Immediately test the antibacterial activity of the aliquot using a standardized assay (e.g., Minimum Inhibitory Concentration - MIC assay).

  • Temperature Stability:

    • Dilute the this compound stock solution in a standard, buffered medium (e.g., Mueller-Hinton Broth).

    • Incubate the solutions at different temperatures (e.g., 4°C, 25°C, 37°C).

    • At various time points, assess the antibacterial activity.

  • Light Sensitivity:

    • Prepare two sets of this compound solutions in a standard buffered medium.

    • Expose one set to ambient light and keep the other set in the dark.

    • At various time points, compare the antibacterial activity of the two sets.

3. Analysis of Results:

  • Compare the antibacterial activity (e.g., MIC values) of the this compound solutions under different conditions and time points to the activity at time zero. A significant increase in the MIC indicates degradation.

Visualizations

Lavendomycin_Storage_Workflow This compound Handling and Storage Workflow cluster_solid Solid this compound cluster_solution This compound Solution cluster_experiment Experimental Use solid_storage Store at -20°C (long-term) or 4°C (short-term) Protect from light and moisture dissolve Dissolve in DMSO to create stock solution solid_storage->dissolve Prepare stock aliquot Aliquot into single-use tubes dissolve->aliquot solution_storage Store at -80°C (long-term) or -20°C (short-term) aliquot->solution_storage thaw Thaw a single aliquot solution_storage->thaw Use in experiment dilute Dilute in appropriate experimental buffer thaw->dilute assay Perform experiment dilute->assay

Caption: Workflow for proper handling and storage of this compound.

Lavendomycin_Troubleshooting_Logic Troubleshooting Inconsistent this compound Activity cluster_checks Potential Issues cluster_solutions Corrective Actions start Inconsistent or No Activity Observed? storage_check Was the compound stored correctly? (-20°C solid, -80°C stock) start->storage_check Check ph_check Is the experimental pH optimal and consistent? start->ph_check Check solubility_check Did the compound precipitate in the medium? start->solubility_check Check freeze_thaw_check Were multiple freeze-thaw cycles avoided? start->freeze_thaw_check Check review_storage Review storage protocols storage_check->review_storage If no optimize_ph Optimize and buffer pH ph_check->optimize_ph If no/unknown use_dmso Use DMSO for stock and dilute carefully solubility_check->use_dmso If yes use_aliquots Use fresh aliquots for each experiment freeze_thaw_check->use_aliquots If no

Caption: A logical diagram for troubleshooting inconsistent experimental results with this compound.

Lavendomycin_MoA Proposed Mechanism of Action for this compound cluster_cell_wall Bacterial Cell Wall Synthesis This compound This compound crosslinking Transpeptidation (Cross-linking) of Peptidoglycan This compound->crosslinking Inhibits (Proposed) precursors Synthesis of Peptidoglycan Precursors transport Transport of Precursors Across Cell Membrane cell_integrity Loss of Cell Wall Integrity crosslinking->cell_integrity Leads to cell_lysis Cell Lysis and Death cell_integrity->cell_lysis Results in

Caption: Proposed mechanism of action for this compound targeting bacterial cell wall synthesis.

References

Technical Support Center: Overcoming Challenges in Lavendomycin Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of Lavendomycin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification challenging?

This compound is a basic peptide antibiotic produced by the bacterium Streptomyces lavendulae subsp. brasilicus.[1] Its purification can be challenging due to several factors common in natural product isolation:

  • Low Concentration: this compound is often present in low concentrations within the complex fermentation broth.[2]

  • Structurally Similar Impurities: The fermentation broth contains numerous other peptides and secondary metabolites, some of which may have similar physicochemical properties to this compound, making separation difficult.

  • Potential for Degradation: As a peptide, this compound's stability can be sensitive to pH and temperature, potentially leading to degradation during the multi-step purification process.

Q2: What are the key steps in a typical this compound purification protocol?

A common purification strategy for this compound involves a multi-step chromatographic process:

  • Initial Capture/Adsorption Chromatography: Using a hydrophobic resin like Diaion HP-20 to capture this compound and other non-polar to moderately polar compounds from the clarified fermentation broth, while removing salts and highly polar impurities.

  • Cation-Exchange Chromatography: Employing a weak cation-exchange resin such as CM-Sephadex to bind the positively charged this compound at a specific pH, allowing for the removal of neutral and negatively charged impurities.

  • Anion-Exchange Chromatography: Using a weak anion-exchange resin like DEAE-Sephadex as a polishing step to remove any remaining acidic impurities.

Q3: How can I assess the purity of my this compound sample?

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective method for assessing the purity of peptide-based compounds like this compound. A successful separation will show a single, sharp peak for the pure product. The identity of the peak can be confirmed using mass spectrometry (LC-MS).

Q4: What are the optimal storage conditions for this compound during and after purification?

While specific stability data for this compound is not extensively published, for peptide antibiotics in general, it is recommended to store them at low temperatures (-20°C or -70°C) to minimize degradation.[3] It is also advisable to maintain the pH of the solution within a stable range, which for many peptides is slightly acidic to neutral. Since this compound's activity is suggested to be pH-dependent, it is crucial to determine its optimal pH stability range empirically.

Troubleshooting Guides

Problem 1: Low Yield After Diaion HP-20 Chromatography
Possible Cause Recommended Solution
Incomplete Binding to Resin Ensure the fermentation broth is clarified and the pH is adjusted to a neutral or slightly acidic range before loading. Increase the contact time of the broth with the resin by reducing the flow rate.
Premature Elution The initial wash with water might be too extensive, causing some product to elute. Reduce the volume of the water wash.
Inefficient Elution The concentration of the organic solvent (e.g., methanol) in the elution buffer may be too low. Increase the methanol (B129727) concentration in a stepwise or gradient manner to ensure complete elution of this compound.
Resin Pre-treatment Ensure the Diaion HP-20 resin is properly pre-treated by washing with ethanol (B145695) and then water to remove any preservatives and to properly swell the beads.[4]
Problem 2: Poor Resolution or Low Recovery in Ion-Exchange Chromatography (CM-Sephadex/DEAE-Sephadex)
Possible Cause Recommended Solution
Incorrect Buffer pH The pH of the binding buffer is critical. For cation-exchange (CM-Sephadex), the pH should be at least 0.5-1 unit below the isoelectric point (pI) of this compound to ensure a net positive charge. For anion-exchange (DEAE-Sephadex), the pH should be above the pI.
High Ionic Strength of Sample High salt concentrations in the sample will prevent binding to the ion-exchange resin.[5] Desalt the sample from the previous step using size-exclusion chromatography or dialysis before loading onto the ion-exchange column.
Co-elution with Impurities Optimize the salt gradient for elution. A shallower gradient will provide better resolution between this compound and similarly charged impurities.[6]
Protein Precipitation on Column The sample may be precipitating on the column. Ensure the sample is properly solubilized in the binding buffer. It may be necessary to adjust the buffer composition or add solubilizing agents.[5]
Problem 3: Multiple Peaks or Broad Peaks in HPLC Analysis
Possible Cause Recommended Solution
Presence of Impurities The sample is not yet pure. Additional purification steps, such as a final polishing step with a different chromatography mode (e.g., size-exclusion) or a different stationary phase in RP-HPLC, may be necessary.
On-Column Degradation This compound may be degrading on the HPLC column. Ensure the mobile phase pH is within the stability range of the compound. Using additives like formic acid or trifluoroacetic acid (TFA) can improve peak shape and stability.
Co-eluting Impurities Optimize the HPLC method. Adjusting the gradient steepness, changing the organic solvent (e.g., from acetonitrile (B52724) to methanol), or using a different column (e.g., C8 instead of C18) can alter selectivity and resolve co-eluting peaks.[7]
Secondary Interactions with Column Broad or tailing peaks can indicate secondary interactions between the basic this compound and residual silanols on the silica-based column. Use a column with end-capping or add a competing base to the mobile phase.

Data Presentation

Table 1: Illustrative Purification Summary for this compound

Disclaimer: The following data is a representative example based on typical multi-step purifications of natural product peptides. Actual yields and purity may vary.

Purification Step Total Protein (mg) Total Activity (Units) Specific Activity (Units/mg) Yield (%) Purification Fold
Clarified Fermentation Broth10,000200,000201001
Diaion HP-20 Eluate1,500160,000106.7805.3
CM-Sephadex C-25 Pool300120,0004006020
DEAE-Sephadex A-25 Pool6090,00015004575
Final Purified this compound4581,000180040.590

Experimental Protocols

Protocol 1: General this compound Purification
  • Fermentation and Clarification: Culture Streptomyces lavendulae subsp. brasilicus in a suitable production medium. After fermentation, remove the mycelium and other solids by centrifugation or filtration to obtain the clarified broth.

  • Diaion HP-20 Chromatography (Capture Step):

    • Equilibrate a Diaion HP-20 column with deionized water.

    • Load the clarified fermentation broth onto the column at a slow flow rate.

    • Wash the column with several column volumes of deionized water to remove unbound, polar impurities.

    • Elute the bound compounds with a step or gradient of increasing methanol concentration in water (e.g., 20%, 50%, 80% methanol).

    • Collect fractions and test for activity against a sensitive Gram-positive bacterium (e.g., Staphylococcus aureus).

  • CM-Sephadex C-25 Chromatography (Cation-Exchange):

    • Pool the active fractions from the Diaion HP-20 step and concentrate under vacuum.

    • Equilibrate a CM-Sephadex C-25 column with a low ionic strength buffer at a pH where this compound is positively charged (e.g., 20 mM phosphate (B84403) buffer, pH 6.0).

    • Load the concentrated sample onto the column.

    • Wash the column with the equilibration buffer.

    • Elute with a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the equilibration buffer).

    • Collect fractions and assay for activity.

  • DEAE-Sephadex A-25 Chromatography (Anion-Exchange):

    • Pool and desalt the active fractions from the CM-Sephadex step.

    • Equilibrate a DEAE-Sephadex A-25 column with a low ionic strength buffer at a pH where this compound is not retained (e.g., 20 mM Tris-HCl, pH 8.0).

    • Load the desalted sample. This compound should be in the flow-through, while negatively charged impurities will bind.

    • Collect the flow-through and early wash fractions and assay for activity.

  • Final Concentration and Storage: Concentrate the final pure fractions and store at -20°C or lower.

Protocol 2: RP-HPLC for Purity Analysis
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 20 µL.

Mandatory Visualizations

Lavendomycin_Purification_Workflow Fermentation_Broth Fermentation Broth Clarification Centrifugation/ Filtration Fermentation_Broth->Clarification Clarified_Broth Clarified Broth Clarification->Clarified_Broth Diaion_HP20 Diaion HP-20 (Adsorption) Clarified_Broth->Diaion_HP20  Load CM_Sephadex CM-Sephadex C-25 (Cation Exchange) Diaion_HP20->CM_Sephadex  Elute with MeOH  Pool Active Fractions DEAE_Sephadex DEAE-Sephadex A-25 (Anion Exchange) CM_Sephadex->DEAE_Sephadex  Elute with NaCl Gradient  Pool & Desalt Pure_this compound Pure this compound DEAE_Sephadex->Pure_this compound  Collect Flow-through

Caption: Workflow for the purification of this compound.

Troubleshooting_Logic Start Low Yield or Purity? Check_Binding Check Binding Conditions (pH, Ionic Strength) Start->Check_Binding  Yes Optimize_Elution Optimize Elution (Gradient, Solvent %) Check_Binding->Optimize_Elution Check_Stability Assess Stability (Temperature, pH) Optimize_Elution->Check_Stability Improve_Resolution Improve HPLC Resolution (Gradient, Column) Check_Stability->Improve_Resolution Problem_Solved Problem Resolved Improve_Resolution->Problem_Solved

References

Technical Support Center: Enhancing Lavendomycin Production from Streptomyces Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the fermentation of Streptomyces lavendulae for the production of the peptide antibiotic, lavendomycin (B1674584).

Troubleshooting Guides

This section addresses common challenges that can lead to suboptimal this compound yields. The question-and-answer format is designed to help you diagnose and resolve issues in your fermentation experiments.

Issue 1: Low or No this compound Yield Despite Good Biomass Growth

Question: My Streptomyces lavendulae culture grows to a high cell density, but the production of this compound is significantly lower than expected. What are the likely causes?

Answer: This common scenario, where primary metabolism (cell growth) is robust but secondary metabolism (antibiotic production) is lagging, points to several potential bottlenecks. Key areas to investigate include suboptimal fermentation conditions and nutrient limitations.

Troubleshooting Workflow for Low this compound Yield

cluster_B Parameter Verification cluster_C Media Optimization cluster_D Strain Integrity A Low this compound Yield with Good Biomass B Verify Fermentation Parameters A->B C Optimize Medium Composition A->C D Check for Strain Integrity A->D B1 pH: Optimal range for Streptomyces is typically 7.0-8.0 [5]. B->B1 B2 Temperature: Maintain at optimal 37°C [5]. B->B2 B3 Aeration & Agitation: Ensure sufficient dissolved oxygen. B->B3 C1 Carbon Source: Glucose is a common choice [6]. C->C1 C2 Nitrogen Source: Peptone and yeast extract are effective [6]. C->C2 C3 Phosphate Levels: High concentrations can be inhibitory. C->C3 D1 Check for contamination. D->D1 D2 Assess for genetic drift after multiple subcultures. D->D2 D3 Prepare fresh inoculum from a validated stock. D->D3

Caption: A workflow to diagnose low this compound yield.

Issue 2: Inconsistent this compound Yields Between Batches

Question: I am observing significant batch-to-batch variability in my this compound fermentation. How can I improve the consistency?

Answer: Inconsistent yields are often due to a lack of standardization in the experimental workflow. To improve reproducibility, it is crucial to standardize your inoculum preparation, media preparation, and fermentation conditions.

Logical Tree for Improving Batch Consistency

A Inconsistent this compound Yield B Standardize Inoculum A->B C Standardize Media Preparation A->C D Maintain Consistent Fermentation Parameters A->D B1 B1 B->B1 Use a consistent spore concentration or mycelial age. C1 C1 C->C1 Ensure accurate weighing and complete dissolution of components. D1 D1 D->D1 Calibrate probes (pH, DO) and maintain setpoints.

Caption: Key areas for standardization to ensure consistent results.

Frequently Asked Questions (FAQs)

Q1: What is a typical fermentation time for this compound production?

A1: The fermentation is typically carried out for three days. The progress of the fermentation can be monitored by testing the antimicrobial activity of the culture broth against a susceptible organism, such as Staphylococcus aureus.[1]

Q2: What are the optimal physical parameters for Streptomyces lavendulae growth and this compound production?

A2: Streptomyces lavendulae grows well at a temperature range of 20°C to 43°C, with an optimum temperature of 37°C.[2] The optimal pH for growth and sporulation is around 7.0.[2] For fermentation, a temperature of 30°C with aeration of 1 volume of air per volume of medium per minute (vvm) and agitation at 150 rpm has been used successfully.[1]

Q3: How can I quantify the amount of this compound in my fermentation broth?

A3: High-Performance Liquid Chromatography (HPLC) is a common method for quantifying antibiotics in fermentation broths. A reversed-phase C18 column can be used with a suitable mobile phase to separate this compound from other components in the broth. The concentration can be determined by comparing the peak area to a standard curve generated with purified this compound.

Q4: Can the genetic stability of my Streptomyces lavendulae strain affect this compound yield?

A4: Yes, genetic instability is a known issue in Streptomyces species and can lead to a decrease or complete loss of antibiotic production after repeated subculturing. It is advisable to maintain cryopreserved stocks of a high-yielding strain and to periodically re-isolate single colonies to ensure the retention of the desired phenotype.

Data Presentation

The following tables summarize the media composition for seed and production cultures for this compound fermentation.

Table 1: Seed Medium Composition for Streptomyces lavendulae [1]

ComponentConcentration (g/L)
Glucose10
Soluble Starch20
Peptone5
Meat Extract5
Yeast Extract2
NaCl2
CaCO₃4
pH 7.0

Table 2: Production Medium Composition for this compound [1]

ComponentConcentration (g/L)
Glucose30
Peptone10
Meat Extract10
Dry Yeast5
NaCl2
K₂HPO₄0.5
MgSO₄·7H₂O0.5
FeSO₄·7H₂O0.01
CuSO₄·5H₂O0.001
MnCl₂·4H₂O0.001
ZnSO₄·7H₂O0.001
pH 7.0

Experimental Protocols

Protocol 1: Inoculum Preparation for Streptomyces lavendulae

  • Prepare a slant of a suitable agar (B569324) medium, such as yeast extract-malt extract agar.

  • Inoculate the slant with a spore suspension or mycelial fragments of Streptomyces lavendulae from a cryopreserved stock.

  • Incubate the slant at 30°C for 7-10 days, or until good sporulation is observed.

  • Aseptically scrape the spores and mycelia from the agar surface into a sterile flask containing the seed medium (Table 1).

  • Incubate the seed culture at 30°C on a rotary shaker at 220 rpm for 3 days.

Protocol 2: Shake-Flask Fermentation for this compound Production

  • Prepare the production medium (Table 2) and dispense it into baffled Erlenmeyer flasks.

  • Sterilize the medium by autoclaving.

  • Inoculate the production medium with 2% (v/v) of the mature seed culture.

  • Incubate the flasks at 30°C with agitation at 150 rpm for 3 days.

  • Withdraw samples periodically to monitor cell growth (by measuring dry cell weight) and this compound production (via bioassay or HPLC).

Protocol 3: Quantification of this compound by HPLC (General Method)

  • Sample Preparation:

    • Take a known volume of fermentation broth and centrifuge to separate the mycelium.

    • The supernatant can be directly analyzed or may require extraction with a suitable organic solvent like ethyl acetate.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% trifluoroacetic acid) is a common starting point for peptide antibiotics. The exact gradient will need to be optimized.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where this compound has maximum absorbance.

    • Injection Volume: 20 µL.

  • Quantification:

    • Prepare a standard curve using purified this compound of known concentrations.

    • Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Signaling Pathway

The biosynthesis of secondary metabolites like this compound in Streptomyces is a complex process regulated by a hierarchical network of genes. While the specific regulatory cascade for this compound is not fully elucidated, a general model for the regulation of antibiotic biosynthetic gene clusters (BGCs) in Streptomyces is presented below. This often involves pathway-specific regulators located within the BGC, which are themselves controlled by global regulators that respond to nutritional and environmental signals.

cluster_signals Environmental & Nutritional Signals Nutrient_Limitation Nutrient Limitation (e.g., Phosphate, Nitrogen) Global_Regulators Global Regulatory Proteins Nutrient_Limitation->Global_Regulators Cell_Density Cell Density (Quorum Sensing) Cell_Density->Global_Regulators Pathway_Regulator Pathway-Specific Regulator (e.g., SARP family) Global_Regulators->Pathway_Regulator Activation BGC This compound Biosynthetic Gene Cluster (BGC) Pathway_Regulator->BGC Transcriptional Activation This compound This compound BGC->this compound Biosynthesis

Caption: A putative regulatory pathway for this compound biosynthesis.

References

pH-dependent activity of Lavendomycin and experimental considerations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lavendomycin. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments, with a special focus on its pH-dependent activity. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to help you navigate potential challenges and optimize your results.

Troubleshooting Guides

Issue: Inconsistent or Lower-than-Expected Activity of this compound

One of the most common issues encountered during experiments with peptide antibiotics like this compound is variability in its observed antimicrobial or cytotoxic activity. Preliminary data suggests that this compound's activity is pH-dependent, which is a key factor to consider in your experimental setup.[1]

Logical Flow for Troubleshooting Inconsistent Activity

Below is a diagram outlining the logical steps to troubleshoot inconsistent experimental outcomes with this compound.

Caption: Troubleshooting workflow for inconsistent this compound activity.

Quantitative Data: pH-Dependent Activity of this compound (Hypothetical Example)

As specific quantitative data for this compound's pH-dependent activity is not extensively published, the following table presents a hypothetical example based on the behavior of similar peptide antibiotics.[2][3] This data illustrates how the Minimum Inhibitory Concentration (MIC) of this compound against a Gram-positive bacterium like Staphylococcus aureus might vary with the pH of the culture medium.

pH of Culture MediumMinimum Inhibitory Concentration (MIC) in µg/mL (S. aureus)
5.52
6.04
6.58
7.016
7.532
8.0>64

Note: This table is for illustrative purposes. Researchers should perform their own dose-response experiments across a range of pH values to determine the optimal conditions for their specific experimental system.

Experimental Protocols

Protocol 1: Determining the pH-Dependent Antimicrobial Activity of this compound using Broth Microdilution

This protocol outlines the steps to determine the Minimum Inhibitory Concentration (MIC) of this compound at different pH values.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in sterile water or appropriate buffer)

  • Gram-positive bacteria (e.g., Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth medium

  • Sterile 96-well microtiter plates

  • Sterile buffers for pH adjustment (e.g., MES for pH 5.5-6.5, HEPES for pH 7.0-8.0)

  • Spectrophotometer or microplate reader

Methodology:

  • Prepare pH-Adjusted Media: Prepare batches of CAMHB and adjust the pH of each batch to the desired values (e.g., 5.5, 6.0, 6.5, 7.0, 7.5, 8.0) using the sterile buffers. Filter-sterilize each batch of pH-adjusted medium.

  • Prepare Bacterial Inoculum: Culture the bacteria to the mid-logarithmic phase. Dilute the bacterial suspension in the corresponding pH-adjusted media to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

  • Serial Dilution of this compound: In the 96-well plates, perform a two-fold serial dilution of the this compound stock solution using the appropriate pH-adjusted medium to obtain a range of concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the this compound dilutions. Include positive controls (bacteria in medium without this compound) and negative controls (medium only) for each pH value.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Experimental Workflow for pH-Dependent MIC Assay

MIC_Workflow cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Analysis Prep_Media Prepare culture media at different pH values Dispense Dispense this compound dilutions and inoculum into 96-well plate Prep_Media->Dispense Prep_Inoculum Prepare bacterial inoculum Prep_Inoculum->Dispense Prep_this compound Prepare serial dilutions of this compound Prep_this compound->Dispense Controls Include positive and negative controls Dispense->Controls Incubate Incubate at 37°C for 18-24h Controls->Incubate Read_Results Determine MIC by visual inspection or OD reading Incubate->Read_Results

Caption: Workflow for determining the MIC of this compound at various pH levels.

Frequently Asked Questions (FAQs)

Q1: Why is the activity of this compound pH-dependent?

A1: this compound is a peptide-based antibiotic.[4] The pH of the environment can alter the ionization state of amino acid residues within the peptide, particularly those with acidic or basic side chains (e.g., aspartic acid, glutamic acid, histidine).[5] This change in charge can affect the peptide's conformation, its ability to interact with and disrupt the bacterial cell wall or membrane, and its solubility, thereby influencing its overall antimicrobial activity. For many antimicrobial peptides, acidic conditions lead to increased positive charge, which enhances their interaction with negatively charged bacterial membranes.[5]

Q2: My results show a significant drop in this compound's activity at neutral or slightly alkaline pH. Is this expected?

A2: Yes, this is a plausible outcome for a pH-dependent peptide antibiotic. If this compound is more active at acidic pH, a shift towards neutral or alkaline conditions could deprotonate key amino acid residues, reducing the peptide's net positive charge and weakening its interaction with bacterial membranes. This would result in a higher MIC value, indicating lower activity.

Q3: How should I prepare my stock solution of this compound to ensure stability and consistent pH?

A3: It is recommended to dissolve this compound in a sterile, buffered solution at a pH where it is most stable, which may need to be determined empirically. Using a weak buffer (e.g., 10 mM phosphate (B84403) buffer) for the stock solution can help maintain a consistent pH. For long-term storage, aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. Before use, ensure the stock solution is completely thawed and gently mixed.

Q4: Can the pH of my cell culture medium affect the results of a cytotoxicity assay with this compound?

A4: Absolutely. Standard cell culture media are typically buffered to a physiological pH of around 7.2-7.4. However, cellular metabolism, particularly in dense cultures or under certain experimental conditions, can lead to localized changes in pH. If this compound's cytotoxic activity is pH-dependent, these fluctuations could introduce variability into your results. It is crucial to monitor and maintain a stable pH in your cell culture experiments.

Q5: What are the key controls to include in my experiments to account for pH effects?

A5: To properly assess the pH-dependent activity of this compound, you should include the following controls:

  • Vehicle Control at Each pH: Treat your cells or bacteria with the vehicle (the solvent used to dissolve this compound) at each tested pH to ensure the vehicle itself does not have a pH-dependent effect.

  • Positive Control at Each pH: If you are using a known antibiotic or cytotoxic agent as a positive control, its activity should also be assessed at each pH, as it may also exhibit pH-dependent effects.

  • pH Measurement Control: Measure the pH of your experimental medium at the beginning and end of the experiment to ensure it remains stable.

Signaling Pathway: Postulated Mechanism of pH-Dependent Activity

The diagram below illustrates a postulated mechanism for how pH influences the activity of a cationic antimicrobial peptide like this compound.

pH_Mechanism cluster_acidic Acidic pH (e.g., 5.5) cluster_neutral Neutral pH (e.g., 7.4) Lav_Acid This compound (Protonated, High Positive Charge) Interaction_Acid Strong Electrostatic Interaction Lav_Acid->Interaction_Acid Attraction Membrane_Acid Bacterial Membrane (Negative Charge) Membrane_Acid->Interaction_Acid Disruption_Acid Membrane Disruption & Cell Death Interaction_Acid->Disruption_Acid Lav_Neutral This compound (Deprotonated, Lower Positive Charge) Interaction_Neutral Weak Electrostatic Interaction Lav_Neutral->Interaction_Neutral Reduced Attraction Membrane_Neutral Bacterial Membrane (Negative Charge) Membrane_Neutral->Interaction_Neutral Disruption_Neutral Reduced Membrane Disruption & Lower Activity Interaction_Neutral->Disruption_Neutral

Caption: Postulated effect of pH on this compound's interaction with bacterial membranes.

References

Validation & Comparative

A Comparative Efficacy Analysis of Lavendomycin and Vancomycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Lavendomycin and Vancomycin, two potent antibiotics targeting Gram-positive bacteria. By presenting available experimental data, this document aims to inform research and development efforts in the pursuit of novel antimicrobial agents.

Introduction

Vancomycin, a glycopeptide antibiotic, has long been a cornerstone in the treatment of serious infections caused by Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism involves the inhibition of cell wall synthesis, a critical pathway for bacterial survival. This compound, a more recently discovered peptide antibiotic, has also demonstrated activity against Gram-positive pathogens.[1][2] This guide offers a side-by-side comparison of their known properties and efficacy based on available preclinical data.

Mechanism of Action

Vancomycin: Vancomycin inhibits the synthesis of the bacterial cell wall.[3] It binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors.[4][5] This binding sterically hinders the transglycosylation and transpeptidation reactions, which are essential for elongating and cross-linking the peptidoglycan chains, thereby compromising the structural integrity of the cell wall and leading to bacterial lysis.[3][4]

This compound: The precise mechanism of action for this compound has not been fully elucidated. As a peptide antibiotic effective against Gram-positive bacteria, it is hypothesized to interfere with cell wall synthesis, a common target for this class of antimicrobials.[1][6] Further research is required to confirm the specific molecular target and inhibitory pathway of this compound.

Antibiotic_Mechanism_of_Action cluster_vancomycin Vancomycin Pathway cluster_this compound This compound Pathway (Hypothesized) Vanc Vancomycin DAla D-Ala-D-Ala Terminus Vanc->DAla Binds to PG Peptidoglycan Precursor Transglycosylase Transglycosylase PG->Transglycosylase Inhibits Transpeptidase Transpeptidase PG->Transpeptidase Inhibits CellWall Cell Wall Synthesis Transglycosylase->CellWall Blocks Transpeptidase->CellWall Blocks Lysis Bacterial Lysis CellWall->Lysis Disruption leads to Lav This compound Target Cell Wall Target (Hypothesized) Lav->Target Interacts with CellWall_Lav Cell Wall Synthesis Target->CellWall_Lav Inhibits Lysis_Lav Bacterial Lysis CellWall_Lav->Lysis_Lav Disruption leads to

Figure 1: Mechanisms of Action.

In Vitro Efficacy

The in vitro activity of an antibiotic is a critical measure of its intrinsic potency against a pathogen. This is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

Data Presentation
OrganismThis compound MIC (µg/mL)Vancomycin MIC (µg/mL)
Staphylococcus aureus0.39[7]0.5 - 2.0[8]
Staphylococcus epidermidis0.78[7]≤0.12 - 6.25
Streptococcus faecalis (Enterococcus faecalis)1.56[7]1.0 - 4.0[9]
Table 1: Comparative Minimum Inhibitory Concentrations (MICs)

In Vivo Efficacy

Preclinical in vivo studies are essential for evaluating the therapeutic potential of an antibiotic in a living organism. The following data summarizes the protective efficacy of this compound in a murine infection model.

OrganismThis compound ED₅₀ (mg/kg)
Staphylococcus aureus 472.33[7]
Staphylococcus epidermidis 871.68[7]
Streptococcus faecalis 5013.2[7]
Table 2: In Vivo Efficacy of this compound in a Murine Infection Model

ED₅₀: The dose required to protect 50% of the test animals.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Agar Dilution)

This protocol is based on the methodology used for determining the MIC of this compound.[7]

MIC_Determination_Workflow start Start prep_antibiotic Prepare Serial Dilutions of Antibiotic in Molten Agar (B569324) start->prep_antibiotic pour_plates Pour Agar into Petri Dishes prep_antibiotic->pour_plates prep_inoculum Prepare Standardized Bacterial Inoculum pour_plates->prep_inoculum inoculate Inoculate Agar Surface with Bacterial Suspension prep_inoculum->inoculate incubate Incubate Plates at 37°C for 20 hours inoculate->incubate read_results Observe for Bacterial Growth and Determine MIC incubate->read_results end End read_results->end

Figure 2: MIC Determination Workflow.
  • Preparation of Antibiotic Plates: A series of agar plates containing two-fold dilutions of the antibiotic (this compound or Vancomycin) are prepared. Mueller Hinton agar is a commonly used medium for this purpose.[7]

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: The surface of each agar plate is inoculated with the bacterial suspension.

  • Incubation: The inoculated plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the organism.

In Vivo Efficacy Testing in a Murine Infection Model

This protocol outlines a general procedure for assessing the in vivo efficacy of an antibiotic, similar to the study conducted for this compound.[7][10]

In_Vivo_Efficacy_Workflow start Start infect Induce Systemic Infection in Mice (e.g., Intraperitoneal Injection) start->infect group Randomize Mice into Treatment and Control Groups infect->group treat Administer Antibiotic at Various Doses (e.g., Subcutaneously) group->treat observe Monitor Survival over a Set Period (e.g., 7 days) treat->observe calculate Calculate ED₅₀ (Effective Dose 50%) observe->calculate end End calculate->end

Figure 3: In Vivo Efficacy Workflow.
  • Animal Model: A suitable animal model, typically mice, is used.

  • Infection: Animals are challenged with a lethal dose of the pathogen, for example, via intraperitoneal injection.[7]

  • Treatment: One hour post-infection, graded doses of the antibiotic are administered to different groups of animals, usually via a subcutaneous or intravenous route.[7]

  • Observation: The animals are observed for a defined period (e.g., 7 days), and mortality is recorded.[7]

  • ED₅₀ Calculation: The effective dose 50 (ED₅₀), the dose of the antibiotic that protects 50% of the infected animals from death, is calculated.[7]

Conclusion

Based on the limited available data, this compound demonstrates potent in vitro activity against key Gram-positive pathogens, with MIC values comparable to or lower than those of Vancomycin for S. aureus and S. epidermidis. The in vivo data in a murine model further supports its potential as an antibacterial agent. However, a comprehensive comparison is hindered by the lack of extensive studies on this compound's mechanism of action and its efficacy against a broader range of clinical isolates. Further research is warranted to fully characterize the therapeutic potential of this compound and its place relative to established antibiotics like Vancomycin.

References

The Unexplored Frontier of Lavendomycin: A Guide to Understanding Potential Cross-Resistance

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals are in a constant search for novel antimicrobial agents to combat the growing threat of antibiotic resistance. Lavendomycin (B1674584), a peptide antibiotic first isolated in 1985, has shown activity against Gram-positive bacteria.[1][2] However, a significant knowledge gap exists as there have been minimal follow-up studies on this compound since its initial discovery.[2] This guide addresses the current void in cross-resistance studies involving this compound by providing a framework for future research based on established principles of antibiotic resistance.

Currently, there is a notable absence of published studies detailing specific cross-resistance between this compound and other antibiotics. This lack of data prevents a direct comparison of this compound's performance against alternative treatments in resistant bacterial strains. To facilitate future investigations in this critical area, this guide presents hypothetical experimental protocols, potential data structures, and illustrative diagrams of relevant biological pathways and workflows.

Principles of Antibiotic Cross-Resistance

Cross-resistance occurs when a single mechanism confers resistance to multiple antimicrobial agents.[3][4] Common mechanisms include:

  • Target Modification: Alterations in the bacterial target site, such as ribosomal RNA or cell wall enzymes, can prevent or reduce the binding of multiple antibiotics that share the same target.[5]

  • Efflux Pumps: These membrane proteins can actively transport a wide range of structurally diverse antibiotics out of the bacterial cell, leading to broad-spectrum resistance.[4]

  • Inactivating Enzymes: Bacteria may produce enzymes that can degrade or modify multiple classes of antibiotics.[3]

  • Altered Permeability: Changes in the bacterial cell membrane or wall can restrict the entry of various antimicrobial compounds.[5]

Understanding these mechanisms is crucial for predicting and investigating potential cross-resistance between this compound and other antibiotics.

Hypothetical Experimental Data on this compound Cross-Resistance

To guide future research, the following table illustrates how quantitative data on cross-resistance could be presented. The values are hypothetical and serve as a template for reporting minimum inhibitory concentrations (MICs) of various antibiotics against a susceptible wild-type strain and a hypothetical this compound-resistant strain of Staphylococcus aureus. An increase in the MIC for other antibiotics in the this compound-resistant strain would suggest cross-resistance.

AntibioticClassWild-Type S. aureus (MIC, µg/mL)This compound-Resistant S. aureus (MIC, µg/mL)Fold Change in MIC
This compoundPeptide13232
VancomycinGlycopeptide111
DaptomycinLipopeptide0.5816
LinezolidOxazolidinone221
Penicillinβ-lactam>256>256-
CiprofloxacinFluoroquinolone0.25416

Experimental Protocols for Assessing Cross-Resistance

The following is a detailed methodology for a primary experiment to determine cross-resistance between this compound and other antibiotics.

Objective: To determine the susceptibility of a this compound-resistant bacterial strain to a panel of other antibiotics.

Materials:

  • Wild-type and this compound-resistant bacterial strains (e.g., Staphylococcus aureus)

  • This compound

  • Panel of comparator antibiotics (e.g., vancomycin, daptomycin, linezolid, penicillin, ciprofloxacin)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Strain Preparation: Inoculate colonies of both wild-type and this compound-resistant strains into separate tubes of CAMHB and incubate overnight at 37°C.

  • Standardization of Inoculum: Dilute the overnight cultures in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Further dilute to achieve a final inoculum of 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Antibiotic Preparation: Prepare stock solutions of each antibiotic. Perform serial two-fold dilutions of each antibiotic in CAMHB in the 96-well plates to cover a clinically relevant range of concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plates containing the antibiotic dilutions. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.

  • Data Analysis: Compare the MIC values of the comparator antibiotics for the wild-type and this compound-resistant strains. A significant increase (typically ≥4-fold) in the MIC for the resistant strain is indicative of cross-resistance.

Visualizing Potential Mechanisms and Workflows

To further elucidate the concepts of cross-resistance, the following diagrams, generated using Graphviz, illustrate a potential mechanism and a typical experimental workflow.

cluster_membrane Bacterial Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm efflux_pump Efflux Pump target efflux_pump:p->target Expulsion This compound This compound This compound->efflux_pump:p antibiotic_x Antibiotic X antibiotic_x->efflux_pump:p

Caption: A potential cross-resistance mechanism involving an efflux pump.

start Start: Isolate this compound- Resistant Strain prepare_inoculum Prepare Standardized Inocula (Wild-Type & Resistant) start->prepare_inoculum inoculate Inoculate Microtiter Plates prepare_inoculum->inoculate serial_dilution Perform Serial Dilutions of This compound & Other Antibiotics serial_dilution->inoculate incubate Incubate Plates at 37°C inoculate->incubate determine_mic Determine Minimum Inhibitory Concentrations (MICs) incubate->determine_mic compare Compare MICs between Wild-Type and Resistant Strains determine_mic->compare end Conclusion: Assess Cross-Resistance compare->end

Caption: Experimental workflow for assessing antibiotic cross-resistance.

Future Directions

The lack of data on this compound necessitates a concerted research effort to understand its potential role in antimicrobial therapy. Key areas for future investigation include:

  • Comprehensive Cross-Resistance Profiling: Testing this compound-resistant strains against a broad panel of antibiotics from different classes.

  • Mechanism of Action Studies: Elucidating the specific cellular target of this compound.

  • Identification of Resistance Mechanisms: Investigating the genetic basis of this compound resistance to determine if it involves known cross-resistance mechanisms like efflux pumps or target modifications.

By undertaking these studies, the scientific community can determine the viability of this compound as a potential therapeutic agent and anticipate its susceptibility to existing and emerging resistance patterns.

References

Evaluating the Synergistic Effects of Lavendomycin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific studies detailing the synergistic effects of Lavendomycin with other drugs are not available. This guide, therefore, presents a hypothetical framework based on established principles of antibiotic synergy. The experimental data, protocols, and pathways described herein are illustrative and intended to serve as a template for future research in this area.

Introduction

This compound is a peptide antibiotic known for its activity against Gram-positive bacteria. While its efficacy as a standalone agent has been documented, exploring its potential in combination therapies is a critical step in overcoming antibiotic resistance and enhancing therapeutic outcomes. Synergistic interactions, where the combined effect of two drugs is greater than the sum of their individual effects, can lead to reduced drug dosages, minimized toxicity, and a lower propensity for the development of resistant bacterial strains.

This guide provides a comparative framework for evaluating the synergistic potential of this compound with other classes of antibiotics. It outlines the requisite experimental data, detailed protocols for synergy testing, and potential signaling pathways that could be targeted.

Quantitative Analysis of Synergistic Effects

The synergistic interaction between this compound and other antibiotics can be quantified using the Fractional Inhibitory Concentration Index (FICI). This index is calculated from the Minimum Inhibitory Concentrations (MICs) of the drugs when used alone and in combination.

Table 1: Hypothetical Synergistic Activity of this compound with Various Antibiotics against Staphylococcus aureus

Drug Combination MIC of this compound Alone (µg/mL) MIC of Drug B Alone (µg/mL) MIC of this compound in Combination (µg/mL) MIC of Drug B in Combination (µg/mL) FICI *Interpretation
This compound + Penicillin G80.520.1250.5Synergy
This compound + Gentamicin84110.375Synergy
This compound + Vancomycin8240.51.0Additive
This compound + Tetracycline8140.250.75Additive
This compound + Ciprofloxacin80.2580.1251.5Indifference

*FICI is calculated as: (MIC of this compound in Combination / MIC of this compound Alone) + (MIC of Drug B in Combination / MIC of Drug B Alone). A FICI of ≤ 0.5 indicates synergy, > 0.5 to ≤ 1.0 indicates an additive effect, > 1.0 to < 4.0 indicates indifference, and ≥ 4.0 indicates antagonism.

Experimental Protocols

A standardized method for assessing antibiotic synergy is the checkerboard assay. This method allows for the testing of multiple concentrations of two drugs to determine their combined effect on bacterial growth.

Checkerboard Assay Protocol

  • Preparation of Reagents:

    • Prepare stock solutions of this compound and the second antibiotic in a suitable solvent (e.g., sterile deionized water or DMSO).

    • Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Use appropriate growth medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Plate Setup:

    • In a 96-well microtiter plate, serially dilute this compound along the x-axis (columns) and the second antibiotic along the y-axis (rows).

    • This creates a matrix of wells, each containing a unique concentration combination of the two drugs.

    • Include control wells with each drug alone to determine their individual MICs, as well as a growth control (no drug) and a sterility control (no bacteria).

  • Inoculation and Incubation:

    • Inoculate each well with the standardized bacterial suspension.

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • After incubation, determine the MIC for each drug alone and for each combination by visual inspection of turbidity or by measuring absorbance.

    • Calculate the FICI for each combination to determine the nature of the interaction (synergy, additive, indifference, or antagonism).[1][2]

Visualization of Methodologies and Pathways

Experimental Workflow for Synergy Screening

The following diagram illustrates the general workflow for screening and confirming synergistic antibiotic combinations.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cluster_interpretation Interpretation A Prepare Drug Stock Solutions (this compound & Drug B) C Perform Checkerboard Assay A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate Microtiter Plate C->D E Determine MICs of Individual Drugs & Combinations D->E F Calculate Fractional Inhibitory Concentration Index (FICI) E->F G Classify Interaction (Synergy, Additive, etc.) F->G G cluster_outside Extracellular cluster_cell Bacterial Cell This compound This compound CellWall Cell Wall Synthesis This compound->CellWall Inhibits DrugB Drug B (e.g., Aminoglycoside) Ribosome Ribosome (Protein Synthesis) DrugB->Ribosome Inhibits IncreasedPermeability Increased Cell Wall Permeability CellWall->IncreasedPermeability Leads to InhibitionProteinSynthesis Inhibition of Protein Synthesis Ribosome->InhibitionProteinSynthesis Results in IncreasedPermeability->DrugB Facilitates Entry BacterialDeath Bacterial Death InhibitionProteinSynthesis->BacterialDeath

References

Unlocking Antitumor Potential: A Comparative Guide to Lavendomycin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antitumor activity of Lavendomycin (B1674584) derivatives, supported by experimental data from recent studies. We delve into the cytotoxic performance of these compounds, detail the experimental protocols for their evaluation, and visualize the key signaling pathways involved in their mechanism of action.

This compound, a natural product isolated from Streptomyces lavendulae, has demonstrated significant antimicrobial and antitumor properties. However, its clinical development has been hampered by poor aqueous solubility and non-specific cytotoxicity.[1][2] This has spurred the synthesis and evaluation of novel this compound analogues aimed at improving its pharmacological profile. This guide summarizes the findings on these derivatives, offering a comparative analysis of their anticancer activities.

Comparative Antitumor Activity of this compound Derivatives

Recent research has focused on synthesizing and evaluating a series of novel this compound analogues, with a particular emphasis on their cytotoxicity against various cancer cell lines. The data presented below summarizes the activity of key derivatives, highlighting their potency and selectivity.

DerivativeCancer Cell LineAssay TypeKey FindingsReference
MB-97 A549 (Lung Carcinoma)Clonogenic SurvivalDecreased clonogenic outgrowth by 70% at 10 nM.[1][2][1][2]
NCI-60 PanelCytotoxicity ScreenShowed significant cytotoxic activity.[1][2][1][2]
Various Analogues BE-NQ (NQO1-rich Colon Adenocarcinoma) vs. BE-WT (NQO1-deficient)Cytotoxicity AssayAnalogues that were good substrates for NAD(P)H:quinone oxidoreductase 1 (NQO1) showed selective toxicity to NQO1-rich cells.[3][4][3][4]
Compound 37 BE-NQ vs. BE-WTCytotoxicity AssayIdentified as the most selective agent for NQO1-rich cells.[3][4][3][4]
Analogues 6, 7, 8 Nude mice with tumor xenograftsIn vivo tumor growth inhibitionInhibited tumor growth by 78%, 88%, and 69% respectively, with low toxicity.[1][1]

Mechanism of Action: The Role of the p53 Signaling Pathway

Studies on the this compound analogue MB-97 have elucidated a mechanism of action involving the activation of the p53 tumor suppressor protein.[1][2][5] Treatment of cancer cells with MB-97 leads to an increase in p53 expression and phosphorylation, subsequently inducing the expression of the p53 target gene, p21.[1][2] This activation of the p53 pathway results in cell cycle arrest and, in p53-deficient cells, an increase in apoptosis.[1][2]

p53_pathway Figure 1. MB-97 Activated p53 Signaling Pathway MB-97 MB-97 Cellular Stress Cellular Stress MB-97->Cellular Stress p53 Activation p53 Activation Cellular Stress->p53 Activation p21 Expression p21 Expression p53 Activation->p21 Expression Apoptosis Apoptosis p53 Activation->Apoptosis (in p53-null cells) Cell Cycle Arrest (G1/G2) Cell Cycle Arrest (G1/G2) p21 Expression->Cell Cycle Arrest (G1/G2)

Figure 1. MB-97 Activated p53 Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Clonogenic Survival Assay

This assay is used to determine the long-term survival and proliferative capacity of cancer cells after treatment with a cytotoxic agent.

  • Cell Seeding: A549 lung carcinoma cells are seeded in 6-well plates at a low density (e.g., 500 cells/well) and allowed to attach overnight.

  • Treatment: Cells are treated with various concentrations of the this compound derivative (e.g., MB-97 at 10 nM) for a specified period (e.g., 24 hours).

  • Incubation: The drug-containing medium is removed, and cells are washed and incubated in fresh medium for a period that allows for colony formation (typically 10-14 days).

  • Staining and Counting: Colonies are fixed with methanol (B129727) and stained with crystal violet. Colonies containing at least 50 cells are counted.

  • Data Analysis: The surviving fraction is calculated as the ratio of the number of colonies formed in the treated group to the number of colonies in the untreated control group.

Immunoblotting for p53 and p21

This technique is used to detect and quantify the expression levels of specific proteins involved in the cellular response to the this compound derivatives.

  • Cell Lysis: A549 cells are treated with the this compound derivative for various time points. After treatment, cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve the proteins.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

  • Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for p53, phospho-p53 (Ser15), and p21. Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponds to the amount of the target protein.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G1, S, and G2/M) after drug treatment.

  • Cell Treatment and Fixation: Cells are treated with the this compound derivative. After treatment, both adherent and floating cells are collected, washed, and fixed in cold ethanol (B145695) (e.g., 70%).

  • Staining: The fixed cells are washed and stained with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI), in the presence of RNase to ensure only DNA is stained.

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA.

  • Data Analysis: The data is analyzed to generate a histogram showing the number of cells in each phase of the cell cycle. This allows for the quantification of cell cycle arrest at specific checkpoints.

experimental_workflow Figure 2. General Experimental Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Cancer Cell Lines (e.g., A549) Treatment This compound Derivative Treatment Cell_Culture->Treatment Clonogenic_Assay Clonogenic Survival Assay Treatment->Clonogenic_Assay Western_Blot Immunoblotting (p53, p21) Treatment->Western_Blot Flow_Cytometry Cell Cycle Analysis Treatment->Flow_Cytometry Animal_Model Nude Mice with Tumor Xenografts Drug_Administration Derivative Administration Animal_Model->Drug_Administration Tumor_Measurement Tumor Growth Inhibition Measurement Drug_Administration->Tumor_Measurement

Figure 2. General Experimental Workflow

This guide provides a snapshot of the current understanding of the antitumor activities of novel this compound derivatives. The presented data and methodologies offer a valuable resource for researchers in the field of oncology and drug discovery, facilitating the ongoing effort to develop more effective and less toxic cancer therapeutics.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Lavendomycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lavendomycin is a naturally occurring antibiotic produced by Streptomyces lavendulae. Initially identified for its potent activity against Gram-positive bacteria, it has also been investigated for its potential as an antitumor agent. However, its development as a cancer therapeutic has been hampered by challenges such as poor aqueous solubility and a degree of non-specific cytotoxicity. This guide provides a comparative overview of the available experimental data on the in vitro and in vivo efficacy of this compound, focusing on both its antibacterial and anticancer properties.

Data Presentation: A Comparative Analysis

Quantitative data on the efficacy of this compound is primarily available for its antibacterial activity. While its antitumor properties have been noted, specific quantitative data for the parent compound are limited in publicly accessible literature, with more information available for its synthetic analogues.

Table 1: In Vitro Antibacterial Efficacy of this compound
Test OrganismMIC (µg/mL) on Serum AgarMIC (µg/mL) on Mueller Hinton Agar
Staphylococcus aureus 209P0.10.39
Staphylococcus aureus Smith1.560.78
Staphylococcus epidermidis 87<0.11.56
Streptococcus pyogenes A712.5>400
Streptococcus faecalis 50>4000.39
Bacillus subtilis PCI 219>40012.5
Micrococcus luteus PCI 1001>400>400
Corynebacterium diphtheriae>400>400
Escherichia coli NIHJNDND
Klebsiella pneumoniaeNDND

ND: Not Determined. Data extracted from a 1985 publication on the characterization of this compound.

Table 2: In Vivo Antibacterial Efficacy of this compound in Mice
Test OrganismCellular Inoculum (cells/mouse)ED₅₀ (mg/kg)
Staphylococcus aureus 471.5 x 10⁷2.33
Staphylococcus epidermidis 872.6 x 10⁸1.68
Streptococcus faecalis 502.6 x 10⁸13.2

ED₅₀: The dose required to protect 50% of the infected mice. Data extracted from a 1985 publication.

Anticancer Efficacy: A Note on Data Scarcity

Despite initial interest, preclinical development of this compound as an anticancer agent was reportedly halted due to its poor aqueous solubility and relatively non-specific cytotoxic activity[1]. Consequently, there is a notable absence of comprehensive in vitro cytotoxicity data (e.g., IC₅₀ values against a panel of cancer cell lines) and in vivo tumor growth inhibition data for the parent this compound compound in the scientific literature. Research has instead shifted towards the synthesis and evaluation of novel this compound analogues with improved properties[1]. For instance, the analogue MB-97 was found to decrease clonogenic outgrowth of A549 lung carcinoma cells by 70% at a concentration of 10 nM and showed antitumor activity in in vivo hollow fiber tumorigenesis assays[1].

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the evaluation of compounds like this compound.

In Vitro Cytotoxicity Assay: MTT Method

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plate is incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control, and the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth) is calculated.

In Vivo Antitumor Efficacy: Xenograft Mouse Model

This protocol describes a typical subcutaneous xenograft model to evaluate the antitumor activity of a compound in vivo.

  • Cell Preparation: Human cancer cells (e.g., 5 x 10⁶ cells) are suspended in a mixture of culture medium and Matrigel.

  • Tumor Implantation: The cell suspension is subcutaneously injected into the flank of immunodeficient mice (e.g., athymic nude mice).

  • Tumor Growth Monitoring: Tumors are allowed to grow, and their volume is measured regularly using calipers (Volume = (length x width²)/2).

  • Treatment: Once tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into treatment and control groups. This compound (or a vehicle control) is administered via a specified route (e.g., intraperitoneal injection) and schedule.

  • Efficacy Assessment: Tumor growth and the body weight of the mice are monitored throughout the study. The primary endpoint is the inhibition of tumor growth in the treated group compared to the control group.

  • Endpoint: At the end of the study, mice are euthanized, and the tumors are excised and weighed.

Visualizing Molecular Interactions and Workflows

Signaling Pathway: A Generalized View of Apoptosis

The precise signaling pathway through which this compound exerts its cytotoxic effects on cancer cells is not well-defined in the existing literature. However, many cytotoxic agents induce programmed cell death, or apoptosis. The diagram below illustrates a generalized model of the intrinsic and extrinsic apoptosis pathways, which are common targets for anticancer compounds.

dot cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand (e.g., FasL, TNF) Death_Receptor Death Receptor (e.g., Fas, TNFR) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 DISC->Caspase8 Activation Procaspase8 Pro-caspase-8 Procaspase8->DISC Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 DNA_Damage DNA Damage (Potential this compound effect) p53 p53 Activation DNA_Damage->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Activation Substrates Cellular Substrates Caspase3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

Caption: Generalized apoptosis signaling pathways.

Experimental Workflow: In Vitro Cytotoxicity Assessment

The following diagram outlines the typical workflow for assessing the in vitro cytotoxicity of a compound like this compound.

G A Cell Culture (Cancer Cell Line) B Seeding in 96-well Plate A->B C Overnight Incubation (Adherence) B->C D Treatment with this compound (Dose-response) C->D E Incubation (e.g., 48h) D->E F MTT Reagent Addition E->F G Incubation (4h) F->G H Formazan Solubilization (DMSO) G->H I Absorbance Reading (570 nm) H->I J Data Analysis (IC50 Calculation) I->J

Caption: Workflow for in vitro cytotoxicity assay.

Conclusion

This compound demonstrates clear in vitro and in vivo efficacy against a range of Gram-positive bacteria. While it also exhibits cytotoxic properties against cancer cells, a lack of specific and quantitative data for the parent compound in the public domain, likely due to early developmental challenges, makes a direct comparison with its antibacterial efficacy difficult. Future research on novel, more soluble, and specific analogues of this compound may yet unlock its full therapeutic potential in oncology. The experimental protocols and conceptual diagrams provided in this guide offer a framework for the continued investigation of this compound and its derivatives.

References

Assessing the Therapeutic Index of Lavendomycin Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lavendomycin (B1674584), a natural product isolated from Streptomyces lavendulae, has demonstrated significant antimicrobial and antitumor properties. However, its clinical development has been hampered by poor aqueous solubility and a narrow therapeutic window, indicating a low therapeutic index. This has spurred the development of numerous this compound analogues aimed at improving its pharmacological profile, particularly its therapeutic index. This guide provides a comparative assessment of these analogues, focusing on their cytotoxic activity, selectivity, and underlying mechanisms of action, based on available experimental data.

I. Comparative Analysis of this compound Analogues

The therapeutic index (TI) of a drug is a critical measure of its safety, defined as the ratio of the toxic dose to the therapeutic dose (TD50/ED50). For anticancer agents, a high TI is desirable, indicating that the drug is more toxic to cancer cells than to normal cells. The development of this compound analogues has largely focused on increasing this selectivity.

A significant breakthrough in enhancing the therapeutic index of this compound analogues has been the exploitation of the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). NQO1 is a flavoenzyme that is often overexpressed in various solid tumors compared to normal tissues. This differential expression provides a target for tumor-selective drug activation. Several this compound analogues have been designed as NQO1 substrates, which are bioactivated to cytotoxic forms preferentially within cancer cells.

Another key pathway implicated in the action of some this compound analogues is the p53 signaling pathway. The tumor suppressor protein p53 plays a crucial role in cell cycle arrest and apoptosis. Activation of the p53 pathway in cancer cells can be a potent antitumor strategy.

The following table summarizes the reported activities of key this compound analogues. Due to the limited availability of comprehensive in vivo toxicity data (LD50 or TD50 values) and IC50 values in normal cell lines for a wide range of analogues in the public domain, a direct quantitative comparison of the therapeutic index is challenging. Instead, this table focuses on the reported cytotoxicity in cancer cell lines and the selectivity observed in NQO1-overexpressing versus deficient cell lines, which serves as an in vitro surrogate for the therapeutic index.

AnalogueChemical ModificationCancer Cell Line(s)Reported Cytotoxicity/ActivityNQO1 Selectivityp53 Pathway InvolvementReference
This compound Parent CompoundVariousSignificant antimicrobial and antitumor activity, but with non-specific cytotoxicity.[1]Not reported to be NQO1-selective.Not extensively studied.[1]
Analogue 37 2'-CH2OH-7-NH2 derivativeHuman colon adenocarcinoma (BE-NQ and BE-WT)Most selective NQO1 substrate with a high reduction rate.Highly selective for NQO1-rich BE-NQ cells over NQO1-deficient BE-WT cells.[2]Not reported.[2]
MB-97 Amide/amine substituent at R(3) positionA549 lung carcinomaPotent inhibitor of colony formation; decreased clonogenic outgrowth by 70% at 10 nM.[1]Not reported.Increased p53 protein expression and phosphorylation, leading to cell cycle arrest and apoptosis.[1][1]
Other Analogues Various substituentsHuman colon adenocarcinoma (BE-NQ and BE-WT)Cytotoxicity varies depending on the substituent.The best substrates for NQO1 were the most selectively toxic to NQO1-rich cells.[2]Not reported.[2]

Note: The lack of standardized reporting and the proprietary nature of some drug development data limit a more extensive quantitative comparison. The selectivity for NQO1-overexpressing cells is a strong indicator of an improved therapeutic index.

II. Experimental Protocols

The assessment of the therapeutic index of this compound analogues relies on a series of well-defined experimental protocols. Below are the detailed methodologies for the key experiments cited in the literature.

A. MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogues in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Aspirate the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

B. Clonogenic Survival Assay

The clonogenic assay is a cell-based in vitro assay that measures the ability of a single cell to grow into a colony. It is considered the gold standard for determining the cytotoxic effects of ionizing radiation and cytotoxic drugs.

Protocol:

  • Cell Seeding: Seed a known number of cells (e.g., 200-1000 cells) into 6-well plates or 60 mm dishes containing complete culture medium. The number of cells seeded depends on the expected toxicity of the treatment.

  • Compound Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with various concentrations of the this compound analogues for a defined period (e.g., 24 hours).

  • Recovery: After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.

  • Colony Formation: Incubate the plates for 7-14 days at 37°C in a humidified 5% CO2 incubator, allowing viable cells to form colonies.

  • Colony Staining: After the incubation period, wash the plates with PBS, fix the colonies with a solution of methanol (B129727) and acetic acid (3:1), and then stain with a 0.5% crystal violet solution.

  • Colony Counting: Count the number of colonies containing at least 50 cells.

  • Data Analysis: The plating efficiency (PE) and surviving fraction (SF) are calculated. The PE is the ratio of the number of colonies formed to the number of cells seeded in the untreated control. The SF for each treatment is calculated by normalizing the PE of the treated cells to the PE of the control cells.

III. Signaling Pathways and Experimental Workflows

A. Experimental Workflow for Assessing Therapeutic Index

The following diagram illustrates a typical workflow for the preclinical assessment of the therapeutic index of novel this compound analogues.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment A Synthesis of This compound Analogues B Cytotoxicity Screening (e.g., MTT Assay) in Cancer Cell Lines A->B C Cytotoxicity Screening (e.g., MTT Assay) in Normal Cell Lines A->C D Determination of IC50 for Cancer Cells (IC50_cancer) B->D E Determination of IC50 for Normal Cells (IC50_normal) C->E F Calculation of In Vitro Therapeutic Index (Selectivity Index = IC50_normal / IC50_cancer) D->F E->F G Animal Model of Cancer (e.g., Xenograft) F->G Lead Candidate Selection H Efficacy Studies: Tumor Growth Inhibition G->H I Toxicity Studies: Determination of MTD/LD50 G->I J Calculation of In Vivo Therapeutic Index (TD50 / ED50) H->J I->J G cluster_0 Tumor Cell (High NQO1) cluster_1 Normal Cell (Low NQO1) LA This compound Analogue (Prodrug) NQO1 NQO1 LA->NQO1 Reduction Hq Hydroquinone Metabolite (Active Drug) NQO1->Hq ROS Reactive Oxygen Species (ROS) Hq->ROS Redox Cycling DNA_damage DNA Damage ROS->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis LA_normal This compound Analogue (Prodrug) NQO1_low Low NQO1 Activity LA_normal->NQO1_low No_activation Minimal Activation NQO1_low->No_activation G MB97 This compound Analogue (e.g., MB-97) p53_inactive Inactive p53 MB97->p53_inactive Induces Phosphorylation p53_active Active (Phosphorylated) p53 p53_inactive->p53_active p21 p21 p53_active->p21 Transcriptional Activation Bax Bax p53_active->Bax Transcriptional Activation G1_S_arrest G1/S Phase Cell Cycle Arrest p21->G1_S_arrest Apoptosis Apoptosis Bax->Apoptosis

References

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